Uprosertib acts as an ATP-competitive inhibitor of the serine/threonine kinase Akt (Protein Kinase B) [1] [2]. It is considered a broad-spectrum or pan-Akt inhibitor because it targets all three isoforms of Akt (Akt1, Akt2, and Akt3) [3] [4] [1].
By inhibiting Akt, this compound blocks the activation of this crucial signaling hub, which leads to:
The diagram below illustrates how this compound exerts its effects within the cancer cell signaling context.
The inhibitory profile and cellular effects of this compound are summarized in the following tables.
Table 1: Inhibitory Activity (IC50) of this compound Against Key Kinases [3] [4] [1]
| Target | IC50 (nM) | Description |
|---|---|---|
| Akt3 | 38 | Most potently inhibited isoform |
| Akt1 | 180 | |
| Akt2 | 328 | |
| ROCK1 | 1,570 | Off-target activity |
| ROCK2 | 1,850 | Off-target activity |
| CDK7 | 2,100 | Off-target activity |
Table 2: Cellular and In Vivo Efficacy of this compound [3] [4] [1]
| Context | Model/Cell Line | Observation / IC50 |
|---|---|---|
| In Vitro | HCT116 (Colorectal Cancer) | IC50 = 0.72 - 1.75 µM (Cell Viability) |
| OVCAR8 (Ovarian Cancer) | IC50 = 0.24 - 0.54 µM (Cell Viability) | |
| LNCaP (Prostate Cancer) | IC50 = 75.63 nM (pPRAS40 Suppression) | |
| In Vivo | BT474 Breast Cancer Xenograft | 61% Tumor Growth Inhibition (100 mg/kg, p.o.) |
| SKOV3 Ovarian Cancer Xenograft | 61% Tumor Growth Inhibition (30 mg/kg, p.o.) | |
| Clinical Trial | mTNBC (Phase II) | Combined with Trametinib; 15.8% Objective Response Rate (3/19 patients) |
Here are the methodologies for key experiments used to characterize this compound.
This protocol is used to determine the selectivity of this compound across many kinases simultaneously.
This protocol measures the anti-proliferative effects of this compound.
This protocol confirms target engagement and downstream effects.
This compound has been investigated in several clinical trials, primarily Phase I and II studies, for various cancers [2] [5]. One published Phase II study investigated the MEK inhibitor Trametinib alone and in combination with this compound in patients with metastatic Triple Negative Breast Cancer (mTNBC) [6].
Other listed trials include studies in melanoma, cervical cancer, solid tumors, and hematologic malignancies like acute myeloid leukemia and multiple myeloma [2] [5].
This compound is for research purposes only and not for human consumption [3] [1]. Key safety information from its Safety Data Sheet includes [7]:
The following table summarizes the key IC50 values (the concentration at which 50% inhibition occurs) of Uprosertib against the three AKT isoforms, as determined in biochemical assays [1]:
| AKT Isoform | IC50 (nM) |
|---|---|
| AKT1 | 180 |
| AKT2 | 328 |
| AKT3 | 38 |
This compound demonstrates potent pan-AKT inhibitory activity, effectively targeting all three isoforms. Its highest potency is against AKT3, and it is approximately two-fold more potent against AKT1 than AKT2 [1]. This profile classifies it as an ATP-competitive inhibitor that targets the conserved kinase domain of AKT [2].
The provided IC50 data likely comes from in vitro kinase assays using purified AKT proteins. Here are the experimental details and key considerations for interpreting this data:
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound.
This diagram shows this compound inhibits active AKT, blocking downstream signaling for cell survival and growth [3].
Uprosertib has been studied as both a monotherapy and in combination with other agents. The clinical findings, along with promising data from high-throughput screening platforms, are summarized below.
| Cancer Type | Trial Phase / Study Type | Regimen | Key Findings | Source / Context |
|---|---|---|---|---|
| Metastatic Triple-Negative Breast Cancer (mTNBC) | Phase II Clinical Trial [1] | Trametinib (MEKi) -> Trametinib + this compound at progression | Limited efficacy with monotherapy; combination showed numerically greater objective responses (15.8% vs 5.4%) but no PFS difference [1]. | |
| Endometrial Cancer | Phase I Clinical Trial [2] | Trametinib + this compound | Under development; Likelihood of Approval benchmark provided [2]. | |
| Colorectal Cancer (CRC) | Preclinical (Patient-derived models) [3] [4] | This compound + Everolimus (mTORi) | Promising synergy identified in high-throughput screening of patient-derived cells, suggesting a potential combination strategy [3] [4]. | |
| Various Cancers | Multiple Early-Phase Trials [5] | Monotherapy and Combinations | Studied in melanoma, multiple myeloma, acute myeloid leukemia, and other solid tumors [5]. |
This compound inhibits the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell survival, proliferation, and metabolism [6].
Figure 1: PI3K/AKT/mTOR signaling pathway and this compound's mechanism. This compound inhibits active AKT. Lactic acidosis can confer resistance by providing an alternative energy source.
A key resistance mechanism to this compound involves metabolic adaptation under lactic acidosis, a common feature of the tumor microenvironment [7].
The experimental workflow for investigating this resistance is outlined below.
Figure 2: Experimental workflow for studying lactic acidosis-induced this compound resistance.
Research continues to explore this compound's potential through intelligent combination strategies.
The following table summarizes key pharmacokinetic findings and dosing regimens evaluated in clinical trials for GSK2141795, both as a single agent and in combination:
| Parameter | Findings |
|---|---|
| Single-Agent PK | Favorable pharmacokinetics with a prolonged half-life and low peak-to-trough ratio [1]. |
| Single-Agent RP2D | 75 mg taken orally once daily under fasting conditions [1]. |
| Combination Therapy Dosing (with Trametinib) | Tested at various doses; common combination doses included Trametinib 2 mg + GSK2141795 25 mg daily, and Trametinib 1.5 mg + GSK2141795 50 mg daily [2] [3]. |
Clinical trials investigated GSK2141795 both as a single agent and in combination with the MEK inhibitor Trametinib across various cancers.
The referenced studies employed detailed protocols to correlate drug activity with biomarkers. One key methodology involved analyzing paired tumor biopsies (pre-treatment and on-treatment) to validate target engagement and identify potential biomarkers of response or resistance [5] [1].
Sample Experimental Protocol for Biopsy Analysis:
This diagram illustrates the targeted signaling pathway and mechanism of action of GSK2141795.
The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism. In cancer, oncogenic mutations (e.g., in PIK3CA, AKT1, or loss of the tumor suppressor PTEN) lead to hyperactivation of this pathway [1]. GSK2141795 acts as an ATP-competitive inhibitor that binds to AKT, preventing its phosphorylation and activation, thereby blocking the downstream oncogenic signals [1].
The table below summarizes the core pharmacodynamic properties of uprosertib.
| Property | Description |
|---|---|
| Mechanism of Action | ATP-competitive, pan-AKT (AKT1/2/3) serine/threonine-protein kinase inhibitor [1] [2] [3]. |
| Primary Target | RAC-gamma serine/threonine-protein kinase (AKT3), also inhibits AKT1 and AKT2 [2]. |
| Target Pathway | PI3K/AKT/mTOR signaling pathway [1]. |
| Biochemical Consequence | Decreased phosphorylation of downstream AKT substrates (e.g., GSK3-β, PRAS40), leading to reduced cell proliferation and increased apoptosis [3]. |
| Drug Class | Small molecule amide; antineoplastic agent [4] [2]. |
A significant body of research has explored this compound's activity and identified a key mechanism of resistance related to tumor metabolism.
The diagram below illustrates this resistance pathway and the proposed strategy to counteract it.
According to the most recent data, this compound's clinical development has been largely discontinued across multiple cancer types, including acute myeloid leukemia, melanoma, and triple-negative breast cancer, as of Laekna Therapeutics' pipeline update in September 2025 [4]. A phase I trial combining this compound with the MEK inhibitor trametinib reported poor tolerability and minimal clinical activity, leading to early termination [5].
| Cancer Type / Model | Dosing Regimen | In Vivo Efficacy Results | Key Findings & Mechanisms | Reference |
|---|---|---|---|---|
| MKN45 Gastric Cancer | 10 mg/kg/day, oral | 27% tumor growth inhibition at 3 weeks. | Significant single-agent activity against the xenograft model. [1] | |
| BT474-HR20 HER2+ Breast Cancer (Trastuzumab-resistant) | Not specified in results. | Slight attenuation of tumor growth. | Exhibited resistance to lapatinib in vivo. Resistance was associated with lapatinib-induced upregulation of IRS1 and activation of Akt. [2] | |
| SKBR3-pool2 HER2+ Breast Cancer (Trastuzumab-resistant) | Not specified in results. | Marked suppression of tumor growth. | Tumors were highly sensitive to lapatinib treatment, despite being trastuzumab-resistant. [2] | |
| Colorectal Cancer (CRC) Patient-Derived Cultures | Used in combination with Everolimus (mTOR inhibitor). | Promising synergy, confirmed across patient-derived cultures. | The combination was effective at clinically relevant concentrations with a favorable therapeutic window. Synergy might be overlooked in traditional cell lines. [3] |
The following methodology, common to studies like those above, details how in vivo efficacy is typically evaluated in xenograft models. [4]
This compound is a potent ATP-competitive inhibitor that targets all three isoforms of AKT (Akt1, Akt2, Akt3). [1] The following diagram illustrates the PI3K/AKT/mTOR pathway that this compound inhibits, a key signaling axis that is frequently dysregulated in cancer and controls cell survival, growth, and metabolism. [5]
The experimental workflow for establishing and using xenograft models to test compounds like this compound involves several key stages, as shown below.
The table below summarizes the key physicochemical and handling information for Uprosertib, primarily as provided by commercial suppliers for research purposes [1] [2] [3].
| Property | Specification / Value | Notes / Conditions |
|---|---|---|
| Molecular Weight | 429.25 g/mol | Formula: C₁₈H₁₆Cl₂F₂N₄O₂ [2] [3] |
| CAS No. | 1047634-65-0 [1] [2] | |
| Solubility in DMSO | 85 mg/mL (198.01 mM) [1] | Also reported as 50 mg/mL (116.48 mM); hygroscopic DMSO impacts solubility [2]. |
| Solubility in Ethanol | 85 mg/mL (198.01 mM) [1] | |
| Solubility in Water | Insoluble [1] | |
| Purity | >99% [2] [3] | |
| Solid Form Storage | -20°C, stored under nitrogen [2] | |
| Solution Stability (DMSO) | -80°C for 1 year; -20°C for 6 months (stored under nitrogen) [2] | Protect from moisture. |
Here are the methodologies and key findings from published studies using this compound in a research setting.
| Target | IC₅₀ (nM) |
|---|---|
| Akt3 | 38 |
| Akt1 | 180 |
| Akt2 | 328 |
| ROCK1 | 1570 |
| ROCK2 | 1850 |
This compound exerts its effects by inhibiting the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates this mechanism and the points of inhibition by this compound.
This compound inhibits AKT phosphorylation and its downstream signaling. [4] [1] [3]
This compound (GSK2141795) is a potent and selective pan-Akt inhibitor that has emerged as a valuable tool compound and investigational therapeutic in oncology research. As an ATP-competitive inhibitor, this compound targets all three Akt isoforms with nanomolar potency, demonstrating IC₅₀ values of 180 nM, 328 nM, and 38 nM for Akt1, Akt2, and Akt3, respectively [1]. The PI3K/Akt/mTOR pathway represents one of the most frequently dysregulated signaling networks in human cancers, governing critical cellular processes including proliferation, survival, metabolism, and apoptosis [2]. Akt serves as a central node in this pathway, and its hyperactivation through gene amplification, somatic mutations, or upstream alterations constitutes a hallmark of malignant transformation across numerous cancer types [2].
The significance of this compound extends beyond its direct therapeutic potential to its utility as a pharmacological probe for dissecting Akt-dependent biological processes. Research applications include investigating metabolic adaptations in cancer, understanding therapeutic resistance mechanisms, and developing rational combination strategies. Notably, this compound treatment consistently reduces glucose uptake in vitro and in patient tumors, establishing diminished glucose utilization as a pharmacodynamic marker of effective Akt inhibition [3]. This property has proven invaluable for studying cancer cell metabolism and the Warburg effect, wherein cancer cells preferentially utilize glycolysis even under oxygen-sufficient conditions.
Table 1: Biochemical and cellular activity profile of this compound
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| Akt1 IC₅₀ | 180 nM | Biochemical assay | [1] |
| Akt2 IC₅₀ | 328 nM | Biochemical assay | [1] |
| Akt3 IC₅₀ | 38 nM | Biochemical assay | [1] |
| HCT-116 IC₅₀ | 0.72-1.75 μM | Anti-proliferative activity (72 hr SRB assay) | [1] |
| OVCAR-8 IC₅₀ | 0.54 μM | Cytotoxicity (72 hr SRB assay) | [1] |
| LNCaP IC₅₀ | 75.63 nM | PRAS40 phosphorylation inhibition (1 hr ELISA) | [1] |
This compound demonstrates concentration-dependent inhibition of cancer cell proliferation across diverse models, with potency varying according to cellular context and genetic background. The compound exhibits particular efficacy in models with PTEN deficiency, as evidenced by its potent activity in LNCaP prostate cancer cells (IC₅₀ = 75.63 nM) [1]. Beyond its primary Akt targets, this compound shows selectivity against other kinases, with significantly weaker activity against ROCK1 (IC₅₀ = 1570 nM), ROCK2 (IC₅₀ = 1850 nM), and CDK7 (IC₅₀ = 2100 nM) [1]. This selective profile enhances its utility for specifically interrogating Akt-dependent phenomena in experimental settings.
The SRB assay provides a robust, cost-effective method for quantifying cellular proliferation and chemosensitivity. Below is the standardized protocol adapted from published methodologies employing this compound [3].
Plate preparation: Seed HCT116 or LS174T cells in 96-well plates at a density of 4 × 10⁴ cells per well in complete culture medium. Include vehicle control wells (0.1% DMSO) and blank wells (media only).
Pre-incubation: Allow cells to adhere for 24 hours in a humidified 37°C incubator with 5% CO₂.
Compound treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations typically ranging from 0-15 μM. Replace initial medium with compound-containing medium.
Exposure period: Incubate cells with this compound for 72 hours, replenishing test media every 24 hours to maintain consistent extracellular metabolite concentrations.
Fixation: After 72 hours, gently remove media and fix cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
Washing: Wash plates five times with tap water to remove TCA and air dry.
Staining: Add 0.057% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
Removal of unbound dye: Wash wells four times with 1% acetic acid to remove unbound dye.
Solubilization: Solubilize protein-bound dye with 10 mM Tris base solution (pH 10.5).
Absorbance measurement: Measure absorbance at 565 nm using a plate reader.
Research has demonstrated that lactic acidosis can confer resistance to this compound, necessitating specific methodological adaptations when studying this phenomenon [3]:
Lactic acid supplementation: Prepare test media supplemented with 0-20 mM lactic acid (pH adjusted to 7.4).
Cell adaptation: Prior to experiments, gradually adapt cells to increasing lactate concentrations by culturing in conditioned medium to reduce cellular stress.
Resistance assessment: Compare this compound potency in the presence versus absence of lactic acid supplementation.
Recent research has revealed that the tumor microenvironment can significantly modulate this compound sensitivity. Specifically, lactic acidosis induces resistance to this compound through metabolic adaptations [3]. Key findings include:
Table 2: Experimental approaches for investigating this compound resistance mechanisms
| Experimental Approach | Key Parameters | Utility in Resistance Studies |
|---|---|---|
| Caspase 3/7 assays | Apoptosis measurement at 24-48 hr | Quantification of cell death induction |
| Metabolic profiling | Lactate incorporation, respiration rates | Assessment of metabolic adaptations |
| MCT inhibition | AZD3965 or other MCT inhibitors | Testing resistance reversal strategies |
| 3D spheroid models | Viability in ultra-low attachment plates | Recapitulation of tumor microenvironment |
The following diagram illustrates the key procedural steps for conducting cell proliferation assays with this compound:
The following diagram illustrates the Akt signaling pathway and this compound's mechanism of action:
This compound serves as a valuable investigational tool across multiple research contexts. In combination therapy screening, this compound has demonstrated promising synergy with mTOR inhibitors like everolimus in patient-derived colorectal cancer models, suggesting potential clinical applications [4]. The integration of transcriptomic profiling with drug response prediction algorithms has further enhanced our ability to identify contexts where this compound would display maximal efficacy [5]. Additionally, this compound has proven instrumental in metabolic studies, particularly in exploring how cancer cells adapt their nutrient utilization following pathway inhibition.
The experimental protocols outlined herein provide a foundation for rigorous investigation of Akt inhibition in cancer models. Particular attention should be paid to microenvironmental conditions, as demonstrated by the profound impact of lactic acidosis on this compound efficacy. Researchers should consider incorporating metabolic analyses including stable isotope tracing and respiratory measurements when evaluating response to this compound, as these can reveal adaptive resistance mechanisms not apparent through proliferation assays alone. Furthermore, the growing appreciation of tumor heterogeneity underscores the importance of employing multiple model systems, including 3D cultures and patient-derived cells, when assessing the therapeutic potential of Akt pathway inhibition.
| Dosing Regimen | Cancer Model | Key Findings / Context | Source / Citation |
|---|---|---|---|
| 100 mg/kg, oral, once daily | Rhabdomyosarcoma (RMS) Patient-Derived Xenografts (PDX) | Significant antitumor effect, achieving tumor eradication in some animals. [1] | |
| 100 mg/kg, oral, once daily | In-house prostate cancer (LNCaP) xenografts | Modeled in a machine learning drug response prediction study. [2] | |
| 10 µM (In Vitro) | HCT116 and LS174T colon cancer cells | Used to study lactic acidosis-induced resistance mechanisms. [3] | |
| 50 mg/kg (proposed for combo) | Solid Tumors (Clinical Trial Translation) | This dose, in combination with trametinib, was tested in a human clinical trial but was poorly tolerated. [4] |
To help you implement these dosing regimens in your research, here are the detailed methodologies from the cited studies.
This protocol is adapted from the study that demonstrated a significant antitumor effect with 100 mg/kg uprosertib. [1]
This methodology focuses on treating cancer cells in culture to investigate resistance, which often informs subsequent in vivo experiments. [3]
When designing your experiments, it is crucial to consider the following insights from the literature:
To help visualize the context of this compound's mechanism and the experimental workflow, the following diagrams are provided.
This compound inhibits the AKT signaling pathway
Workflow for in vivo efficacy testing
The table below summarizes key efficacy outcomes from clinical trials of trametinib alone and in combination with uprosertib.
| Trial Phase & Design | Patient Population | Intervention | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR: PR+SD) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| Phase II (Part I) [1] [2] [3] | Metastatic TNBC (n=37); previously treated | Trametinib monotherapy (2 mg daily) | 5.4% (2/37 patients) | 21.6% (8/37 patients) | 7.7 weeks |
| Phase II (Part II) [1] [2] [3] | Metastatic TNBC (n=19); progressed on Part I | Trametinib (1.5 mg) + this compound (50 mg) | 15.8% (3/19 patients) | 31.6% (6/19 patients) | 7.8 weeks |
| Phase I [4] [5] | Advanced solid tumors (TNBC & melanoma; n=126 across dosing groups) | Trametinib + this compound (various schedules) | < 5% (6/126 patients) | Not reported | Not reported |
The combination of trametinib and this compound was poorly tolerated, with adverse events (AEs) occurring at lower doses and with greater severity than expected from monotherapy data [4] [5].
The following workflow summarizes the design of the key Phase II study in metastatic TNBC.
This compound and trametinib target key components of interconnected cell growth and survival pathways. The following diagram illustrates the targeted signaling pathways and drug mechanisms.
The combination aims to overcome a key resistance mechanism: when the MEK pathway is inhibited, cancer cells can bypass this blockade via activation of the PI3K/AKT pathway [6] [4]. Simultaneously targeting both pathways intends to create a more comprehensive and effective blockade of cancer growth signals.
This compound (GSK2141795) is an ATP-competitive pan-AKT inhibitor currently in phase II clinical trials that targets the crucial PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. As a key driver of the Warburg effect in cancer cells, AKT signaling regulates glucose metabolism and promotes cell survival, making its inhibition a promising therapeutic approach. This compound treatment consistently demonstrates reduced glucose uptake as a pharmacodynamic marker of AKT inhibition, forcing cancer cells to utilize alternative energy sources and potentially triggering apoptotic cell death [1]. The induction of apoptosis following AKT inhibition represents a critical mechanism for this compound's anti-tumor efficacy, making the measurement of caspase activation an essential component in evaluating its biological activity.
Apoptosis, or programmed cell death, is executed through the coordinated activity of caspase enzymes, which are synthesized as inactive zymogens and require proteolytic activation to function. Caspases are categorized as either initiator caspases (caspase-2, -8, -9, and -10) or effector caspases (caspase-3, -6, and -7), with caspase-3 serving as a primary executioner of apoptosis. Once activated by upstream signals, caspase-3 cleaves key cellular substrates including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis such as membrane blebbing, DNA fragmentation, and eventual cell dismantling [2] [3]. Understanding the temporal dynamics of caspase activation is crucial, as research has demonstrated that once initiated, caspase-3 activation proceeds to completion within 5 minutes or less at the single-cell level, immediately preceding characteristic apoptotic morphological changes [4].
Multiple methodological approaches exist for detecting caspase activation in the context of this compound treatment, each with distinct advantages and applications. Fluorogenic substrate-based assays utilize peptides containing the caspase-specific cleavage sequence DEVD conjugated to a fluorogenic molecule such as 7-amino-4-methylcoumarin (AMC) or AFC. In their intact state, these substrates exhibit minimal fluorescence, but upon cleavage by activated caspase-3/7, they release the fluorophore, generating a fluorescence signal proportional to caspase activity [3] [5]. Alternative approaches include FRET-based constructs where CFP and YFP fluorescent proteins are linked by a DEVD-containing peptide; caspase cleavage separates the proteins, reducing FRET efficiency and increasing the CFP/YFP emission ratio [4]. Additionally, cell-permeable reagents like CellEvent Caspase-3/7 allow real-time monitoring in live cells by combining the DEVD recognition sequence with a DNA-binding dye that becomes fluorescent only after cleavage and subsequent DNA binding [6].
The selection of appropriate caspase detection methods depends on specific experimental requirements including throughput, temporal resolution, and equipment availability. For high-throughput screening applications, homogeneous fluorescence-based assays offer convenience and scalability, while live-cell imaging approaches provide kinetic information about the dynamics of caspase activation in individual cells. Researchers must also consider method specificity, as many caspase-3 assays also detect caspase-7 due to their shared DEVD substrate preference [3]. Furthermore, the integration of caspase assays with complementary viability readouts such as ATP quantification or mitochondrial membrane potential measurements can provide a more comprehensive assessment of apoptotic progression and mechanism [6] [1].
Table 1: Comparison of Caspase Detection Methodologies for this compound Apoptosis Assessment
| Method | Principle | Detection Platform | Advantages | Limitations |
|---|---|---|---|---|
| Fluorogenic Assays (Caspase-3 Activity Assay Kit) | DEVD-AMC/AFC cleavage releases fluorescent AMC/AFC | Fluorescence microplate reader (Ex/Em: 380/420-460 nm) | Quantitative, suitable for screening, works with cell lysates | End-point measurement, requires cell lysis |
| Live-Cell Reagents (CellEvent Caspase-3/7) | Activated caspase cleaves reagent allowing DNA binding and fluorescence | Fluorescence microscopy, HCS, flow cytometry | Real-time monitoring in live cells, no-wash protocol, fixable | Potential phototoxicity with extended imaging |
| FRET-Based Reporters (CFP-DEVD-YFP) | Caspase cleavage reduces FRET between CFP and YFP | Confocal microscopy, fluorescence reader | Single-cell resolution, kinetic data, subcellular localization | Requires transfection, specialized equipment needed |
| Caspase Inhibition Assays (Image-iT LIVE) | Fluorescent caspase inhibitors (FAM-DEVD-FMK) bind active caspases | Fluorescence microscopy, HCS | Direct measurement of active enzymes, fixable | Requires wash steps, potential loss of fragile cells |
Table 2: Protocol Comparison for Caspase Detection Methods
| Method | Sample Preparation | Incubation Conditions | Detection Timing | Compatible Multiplexing |
|---|---|---|---|---|
| Fluorogenic Assays | Cell lysis after this compound treatment | 37°C for 1-2 hours | End-point | Can be combined with protein quantification |
| Live-Cell Reagents | Direct addition to culture medium | 37°C for 30-60 minutes | Real-time (every 2-3 hours) | Mitochondrial dyes, nuclear stains, viability markers |
| FRET-Based Reporters | Transfection 24-48 hours before this compound | Continuous during treatment | Real-time (minutes resolution) | Mitochondrial potential indicators, morphological assessment |
| Caspase Inhibition Assays | Add reagent, incubate, wash before imaging | 37°C for 30-60 minutes | End-point (after fixation) | Nuclear counterstains, immunocytochemistry |
Protocol for Cell Seeding and Drug Treatment:
Optimization Considerations: Cell seeding density should be optimized for specific cell lines and experimental durations. For the HCT116 and LS174T colon cancer cell lines used in this compound studies, the described densities typically achieve 30-50% confluence by day 1, preventing overgrowth during extended treatments. When working with suspension cells or primary cultures, plate coating with 0.01% poly-L-ornithine or 5 μg/mL fibronectin is recommended to enhance cell attachment [8]. Additionally, researchers should titrate this compound concentrations for new cell lines, as sensitivity varies depending on basal AKT signaling dependency and compensatory pathway activity.
Caspase-Glo 3/7 Assay Protocol:
Alternative Fluorometric Caspase-3 Assay Protocol:
The tumor microenvironment, characterized by nutrient stress and metabolic alterations, can significantly influence therapeutic responses. Recent research has demonstrated that lactic acidosis induces resistance to this compound in colon cancer cells, characterized by increased cell survival and reduced apoptosis despite effective AKT signaling inhibition. This adaptive resistance mechanism allows cancer cells to maintain viability by shifting toward lactate utilization and enhancing oxidative phosphorylation when glucose metabolism is compromised by AKT inhibition [1]. Under lactic acidosis conditions (10-20 mM lactic acid), HCT116 and LS174T colon cancer cells exhibited significantly reduced caspase-3/7 activation following this compound treatment compared to standard culture conditions, demonstrating the profound impact of metabolic microenvironment on therapeutic efficacy [1].
Strategies to overcome lactic acidosis-mediated resistance include targeting lactate transport through monocarboxylate transporter (MCT) inhibition or therapeutic targeting of oxidative phosphorylation. Research has demonstrated that combining this compound with MCT inhibitors or OXPHOS inhibitors effectively restores apoptosis induction in resistant cells, as evidenced by increased caspase-3/7 activation [1]. This approach takes advantage of the metabolic vulnerability created when cancer cells adapt to lactic acidosis and depend on lactate import and mitochondrial respiration for survival under AKT inhibition. These findings highlight the importance of considering tumor microenvironment conditions when assessing this compound efficacy and designing combination strategies.
The combination of this compound with PARP inhibitors represents a promising approach for enhancing anti-tumor efficacy, particularly in ovarian cancer models. Mechanistic studies have revealed that AKT inhibition can decrease PARP enzyme activity as measured by PAR levels and/or reduce PARP1 protein expression in tumor cells, potentially explaining the observed combined anti-tumor effect [7]. This combination strategy addresses the challenge of PARP inhibitor resistance by simultaneously targeting complementary pathways involved in DNA damage response and cell survival regulation.
Experimental Evidence:
The assessment of caspase activation provides a critical biomarker for evaluating this compound efficacy and understanding resistance mechanisms in cancer models. The protocols outlined herein enable comprehensive characterization of apoptotic responses following AKT inhibition, with applications spanning basic research, drug screening, and combination therapy development. The integration of multiple caspase detection methods offers complementary insights, from population-level responses in high-throughput formats to single-cell kinetic analyses that reveal the remarkable rapidity of caspase activation once initiated [4].
These application notes highlight the importance of microenvironmental factors such as lactic acidosis in modulating therapeutic responses to this compound, providing methodologies to investigate metabolic adaptation as a resistance mechanism. Furthermore, the combination of this compound with PARP inhibitors demonstrates the potential of rational combination therapies to enhance apoptosis induction and overcome compensatory survival pathways. As research continues to elucidate the complex interplay between AKT signaling, metabolic adaptation, and cell death execution, these protocols will support the development of more effective therapeutic strategies targeting this crucial oncogenic pathway.
The protein kinase Akt is a central node in the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in human cancers, making it a major therapeutic target. [1] Uprosertib is an Akt inhibitor whose effectiveness can be gauged by measuring the phosphorylation status of its direct downstream substrates. PRAS40 (Proline-rich Akt substrate of 40 kDa) and FOXO (Forkhead box O) transcription factors are two such substrates. Akt phosphorylates PRAS40 at Thr246 and FOXO at multiple sites, leading to their inactivation and subsequent promotion of cell survival and growth. [2] [3] [1] Therefore, a decrease in the levels of p-PRAS40 (Thr246) and p-FOXO upon treatment with this compound serves as a direct and reliable indicator of successful target engagement and pathway inhibition.
The following diagram illustrates the simplified signaling pathway and the logical flow of the hypothesis tested by this Western blot protocol:
Extensive research validates the use of p-PRAS40 and p-FOXO as biomarkers for Akt inhibition. The quantitative data below summarizes expected outcomes from treating cells with a potent Akt inhibitor like this compound.
Table 1: Expected Effects of Akt Inhibition on Downstream Phospho-Substrates in Cell-Based Assays
| Cell Model / Experiment | Treatment | p-PRAS40 (Thr246) Level | p-FOXO Level | Observation Method | Citation |
|---|---|---|---|---|---|
| Ba/F3 myr-Akt1 Cells | Borussertib (Covalent Akt Inhibitor) | Dose-dependent reduction | Dose-dependent reduction | Western Blot | [1] |
| Ba/F3 myr-Akt2 Cells | Borussertib (Covalent Akt Inhibitor) | Dose-dependent reduction | Dose-dependent reduction | Western Blot | [1] |
| General Principle | Akt or PI3K inhibitor | Strongly suppressed | Strongly suppressed | Western Blot / Immunoblotting | [3] [1] |
Table 2: Phospho-Site Specific Antibody Information
| Target Protein | Phosphorylation Site | Antibody Cat. # (Example) | Recommended Dilution | Key Specificity Note | | :--- | :--- | :--- | :--- | :--- | | PRAS40 | Threonine 246 (Thr246) | #2640 | 1:1000 (Western Blot) | Detects endogenous PRAS40 only when phosphorylated at Thr246. | [2] |
This protocol is optimized for the detection of labile phosphorylation events, based on standard procedures and the specific requirements for analyzing p-PRAS40 and p-FOXO. [4]
Sample Preparation:
Gel Electrophoresis & Transfer:
Blocking and Antibody Incubation:
Signal Detection:
The workflow for the entire procedure, from sample preparation to data analysis, is summarized below:
Successful inhibition of Akt by this compound will result in a dose-dependent decrease in the band intensity for both p-PRAS40 (Thr246) and p-FOXO on the Western blot. [1]
Western blot analysis of p-PRAS40 (Thr246) and p-FOXO is a robust and widely accepted method for validating the on-target activity of this compound in cellular models. This detailed protocol, emphasizing the critical use of phosphatase inhibitors and BSA-based buffers, provides researchers with a reliable framework to confidently assess Akt inhibition and contribute to the development of effective targeted cancer therapies.
The following diagram outlines the core experimental workflow and underlying signaling pathway for analyzing Uprosertib-induced cell cycle arrest.
This workflow is grounded in this compound's known mechanism as an ATP-competitive AKT inhibitor [1]. By blocking AKT activation, this compound disrupts downstream signals that promote cell survival and proliferation, ultimately leading to cell cycle arrest [2] [1].
When you inhibit the AKT pathway with this compound, you can anticipate specific cell cycle arrests. The table below summarizes the expected outcomes based on the role of AKT in cell cycle regulation.
| Cell Cycle Phase Arrest | Potential Molecular Mechanism | Expected Experimental Observation |
|---|---|---|
| G1 Phase Arrest | Downregulation of cyclin D1 and CDK4/6 activity; hypophosphorylation of retinoblastoma (Rb) protein [3]. | Increased percentage of cells with 2N DNA content (G0/G1 peak) on a DNA histogram [4]. |
| G2/M Phase Arrest | Dysregulation of cyclin B1 and CDK1 activity [5]. | Increased percentage of cells with 4N DNA content (G2/M peak) on a DNA histogram [4]. |
These arrests are often mediated by the activation of key proteins like p21 and p27, which are cyclin-dependent kinase inhibitors (CDKIs) [3].
Here is a generalized, step-by-step protocol for a cell cycle arrest assay using flow cytometry, which can be adapted for this compound.
Cell Seeding and Treatment:
Cell Harvesting and Fixation:
DNA Staining:
Flow Cytometry Analysis:
This compound (GSK2141795) is a potent, ATP-competitive small molecule inhibitor that targets the Akt family of serine/threonine kinases, which play crucial roles in cell survival, proliferation, and metabolism. This compound demonstrates differential potency against the three Akt isoforms with IC₅₀ values of 180 nM for Akt1, 328 nM for Akt2, and 38 nM for Akt3 in cell-free assays [1]. This compound has progressed to Phase 2 clinical trials for various malignancies, including cervical cancer and melanoma, highlighting its therapeutic potential in oncology [1]. Understanding the precise selectivity profile of kinase inhibitors like this compound is critical both for therapeutic development and for their use as chemical probes in basic research.
The development of selective kinase inhibitors represents a major challenge in drug discovery due to the high structural conservation of kinase ATP-binding sites across the human kinome, which comprises over 500 protein kinases. Polypharmacology (binding to multiple kinases) can contribute both to efficacy and to off-target toxicities, making comprehensive selectivity profiling essential [2] [3]. Kinobeads technology has emerged as a powerful chemoproteomic platform that enables systematic mapping of kinase inhibitor interactions under physiologically relevant conditions, providing critical insights that complement traditional biochemical assays [2]. This document provides detailed methodological protocols for kinobeads-based selectivity profiling of this compound and summarizes key experimental findings regarding its target landscape.
Kinobeads represent a versatile chemoproteomic platform that employs a mixture of immobilized non-selective kinase inhibitors to comprehensively profile the interactome of small molecule compounds in native biological systems. The core technology utilizes seven broad-spectrum kinase inhibitors covalently attached to Sepharose beads, which collectively enable the affinity enrichment of approximately 300 human protein and lipid kinases along with hundreds of additional nucleotide-binding proteins from cell lysates [2] [3]. This approach allows for the simultaneous assessment of compound interactions with a substantial portion of the kinome in a single experiment, providing a systems-level view of inhibitor specificity that surpasses the limitations of traditional recombinant kinase assays.
The key advantage of kinobeads technology lies in its ability to profile compound binding to endogenously expressed kinases in their native conformations and complexes, preserving post-translational modifications, regulatory subunit interactions, and the physiological intracellular environment that can significantly influence inhibitor binding [3]. This represents a crucial complement to recombinant enzyme assays, as demonstrated by the often poor correlation observed between binding affinities measured via kinobeads and inhibition constants obtained from traditional biochemical assays [3]. The platform operates through a competitive binding format where test compounds compete with the immobilized ligands for binding to their targets, enabling quantitative assessment of interactions through label-free quantitative mass spectrometry.
The kinobeads profiling workflow encompasses multiple stages from sample preparation to data analysis, with quality control measures integrated throughout to ensure reproducibility and reliability. The process begins with the preparation of native cell lysates from relevant biological models, followed by competition experiments where lysates are pre-incubated with either the test compound or vehicle control before exposure to kinobeads. The beads are then thoroughly washed to remove non-specifically bound proteins, after which bound proteins are eluted, digested into peptides, and analyzed by nanoflow liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Finally, computational pipelines process the raw spectral data to identify and quantify proteins, followed by statistical analysis to determine significant compound-protein interactions [2] [3].
Table 1: Key Components of the Kinobeads Platform
| Component | Description | Application |
|---|---|---|
| Immobilized Ligands | Seven broad-spectrum kinase inhibitors covalently attached to Sepharose beads | Affinity capture of diverse kinases and nucleotide-binding proteins from native lysates |
| Cell Lysates | Native protein extracts from multiple cancer cell lines (K-562, COLO-205, MV-4-11, etc.) | Representation of endogenous kinases in physiological states |
| Mass Spectrometry | High-resolution LC-MS/MS with label-free quantification | Identification and quantification of bound proteins |
| Data Analysis | Computational pipelines for protein identification and interaction determination | Classification of specific compound-target interactions |
Figure 1: Kinobeads Experimental Workflow. The diagram illustrates the key steps in kinobeads-based selectivity profiling, from compound incubation with native cell lysates to LC-MS/MS analysis and data interpretation.
The kinobeads competition binding protocol enables quantitative assessment of compound-target interactions through direct competition with immobilized affinity ligands. Begin by preparing cell lysates from appropriate cancer cell lines (such as K-562, COLO-205, MV-4-11, SK-N-BE(2), and OVCAR-8) in modified RIPA buffer (50 mM Tris, 150 mM NaCl, 10 mM NaF, 0.25% Na-deoxycholate, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors [2] [3]. Clarify lysates by centrifugation at 21,000 rcf for 20 minutes at 4°C and determine protein concentration using a compatible assay (e.g., Pierce 660 nm Assay). For the competition experiment, pre-incubate 300 μg of lysate protein with either this compound at desired concentrations (typically 100 nM and 1 μM) or DMSO vehicle control (1% final concentration) for 20 minutes at 4°C with gentle agitation [2].
Add pre-washed kinobeads (10 μL of 50% slurry) to each sample and incubate for 3 hours at 4°C with end-over-end rotation. After incubation, pellet beads by brief centrifugation and carefully aspirate the supernatant. Wash beads twice with 100 μL mod. RIPA buffer followed by three washes with 100 μL TBS (50 mM Tris, 150 mM NaCl, pH 7.8) to remove non-specifically bound proteins [2]. For protein elution and digestion, resuspend beads in 25 μL freshly prepared tris-buffered urea (8 M urea, 50 mM Tris, pH 7.8) containing 5 mM tris(2-carboxyethyl)phosphine (TCEP) and 10 mM 2-chloroacetamide (CAM), then agitate on a thermomixer at 1400 rpm and 37°C for 30 minutes to reduce and alkylate cysteine residues [2].
Following reduction and alkylation, digest enriched proteins using a two-step enzymatic protocol. First, dilute the slurry two-fold with 100 mM triethylammonium bicarbonate (TEAB), adjust pH to 8.5 with 1 N NaOH, and add LysC (0.4 μg per 5 μL settled affinity resin). Incubate for 2 hours at 37°C with shaking at 1400 rpm. Then, further dilute the sample two-fold with 100 mM TEAB and add trypsin (0.4 μg per 5 μL settled affinity resin) for overnight digestion at 37°C [2]. The following day, acidify peptides by adding formic acid (1% final concentration) and purify using StageTip C18 desalting columns before LC-MS/MS analysis [2].
For mass spectrometric analysis, inject peptides onto a nanoflow LC system coupled to a high-resolution tandem mass spectrometer. Use a reverse-phase C18 column with a linear gradient from 2% to 35% acetonitrile in 0.1% formic acid over 120 minutes at a flow rate of 300 nL/min. Operate the mass spectrometer in data-dependent acquisition mode with survey scans at a resolution of 60,000 followed by fragmentation of the top 15 most intense ions via higher-energy collisional dissociation [2] [3]. Identify and quantify proteins using MaxQuant/Andromeda software against appropriate human protein databases, with false discovery rates set to 1% for both proteins and peptides [3].
Process the raw mass spectrometry data using specialized computational pipelines to identify significant compound-target interactions. Calculate apparent dissociation constants (Kdapp) for each compound-protein pair based on the residual binding in the presence of competitor compared to DMSO controls [3]. Employ a random forest classifier trained on multiple parameters including residual protein binding, number of identified peptides, spectral counts, and intensity variations in control samples to distinguish specific binders from non-specific interactions [3]. Classify proteins as targets based on significant reduction in bead binding with dose-response behavior, typically applying a threshold of Kdapp < 1 μM for high-confidence interactions.
To ensure assay reproducibility and data quality, include appropriate controls throughout the workflow. Incorporate triplicate measurements of reference inhibitors (such as lestaurtinib) on each 96-well plate to monitor inter-plate variability [3]. Include at least six DMSO vehicle controls randomly distributed across each plate to enable robust normalization within and between experiments. The kinobeads platform demonstrates excellent performance characteristics with approximately 93.2% sensitivity and 99.8% specificity for detecting bona fide compound-target interactions, with false positive and false negative rates of 0.16% and 6.8%, respectively [3].
This compound demonstrates potent inhibition of the Akt kinase family, consistent with its design as an ATP-competitive Akt inhibitor. The compound shows differential potency against the three Akt isoforms, with particularly strong activity against Akt3 (IC₅₀ = 38 nM) compared to Akt1 (IC₅₀ = 180 nM) and Akt2 (IC₅₀ = 328 nM) in cell-free assays [1]. In cellular contexts, this compound effectively suppresses downstream Akt signaling pathways, inhibiting phosphorylation of multiple Akt substrates including GSK3β, PRAS40, FOXO, and Caspase 9 in sensitive cell lines such as BT474 and LNCaP [1]. This targeted inhibition translates to potent anti-proliferative effects in cancer cell lines with activated Akt pathways, with IC₅₀ values ranging from 0.03 μM in CEM/C1 cells to 0.72 μM in HCT116 cells [1].
Beyond its primary targets, kinobeads profiling has revealed additional kinase interactions that contribute to this compound's polypharmacology. The compound demonstrates nanomolar affinity for several kinases outside the Akt family, though it maintains relatively high selectivity compared to many promiscuous kinase inhibitors [3]. The binding affinity data obtained through kinobeads profiling generally shows good agreement with functional cellular assays, though correlations with recombinant kinase assays are more variable due to differences in ATP concentrations, enzyme states, and cellular context [3]. This highlights the importance of evaluating kinase inhibitor selectivity in physiologically relevant systems that preserve the native proteome environment.
Table 2: this compound Selectivity Profile from Kinobeads Profiling
| Target Category | Kinase/Molecule | Affinity/Potency | Cellular Consequences |
|---|---|---|---|
| Primary Targets | Akt1 | IC₅₀ = 180 nM (cell-free) | Suppression of PRAS40, GSK3β phosphorylation |
| Akt2 | IC₅₀ = 328 nM (cell-free) | Inhibition of downstream signaling | |
| Akt3 | IC₅₀ = 38 nM (cell-free) | Potent blockade of Akt pathway | |
| Cellular Efficacy | Sensitive cell lines (CEM/C1, MM1S) | IC₅₀ = 0.03-0.07 μM | Growth inhibition and cell cycle arrest |
| Moderate sensitivity (HCT116, OVCAR8) | IC₅₀ = 0.24-0.72 μM | Dose-dependent anti-proliferative effects | |
| In Vivo Activity | BT474 xenografts | 61% tumor growth inhibition (100 mg/kg) | Target engagement evidence |
| SKOV3 xenografts | 61% tumor growth inhibition (30 mg/kg) | Therapeutic efficacy validation |
This compound exhibits a favorable selectivity profile when benchmarked against other kinase inhibitors in the same chemical collections. Among 1,183 tool compounds characterized using the kinobeads platform, this compound falls within the mid-range of selectivity, displaying significantly more focused targeting than highly promiscuous inhibitors such as lestaurtinib, which can bind to over 100 kinases [3]. This intermediate selectivity may be therapeutically advantageous, as complete specificity is often difficult to achieve with kinase inhibitors, and some degree of polypharmacology may contribute to efficacy while potentially introducing manageable off-target effects. The kinobeads profiling data enable direct comparison of this compound's target landscape with other clinical and preclinical kinase inhibitors, providing valuable context for interpreting pharmacological effects.
The selectivity of this compound can be quantitatively assessed using the selectivity score metric, which reflects the number of kinases bound with affinities within a certain range (e.g., 10-fold of the primary target affinity) [3]. By this measure, this compound demonstrates greater selectivity than many early-generation kinase inhibitors but less than highly optimized tool compounds specifically designed for minimal off-target interactions. This nuanced understanding of this compound's selectivity profile helps contextualize observed clinical responses and informs appropriate use of the compound both as an investigational therapeutic and as a chemical probe for Akt pathway biology.
Table 3: Comparison of Kinase Inhibitor Profiling Methods
| Profiling Method | Principles | Advantages | Limitations | Correlation with Kinobeads |
|---|---|---|---|---|
| Kinobeads | Competition binding with native kinases in lysates | Physiological context, broad target coverage | Limited to kinases captured by beads | Reference method |
| Recombinant Kinase Assays | Inhibition of purified kinase activity | Controlled conditions, high throughput | Lack of cellular context | Moderate (Pearson's r = 0.385-0.674) |
| Cellular Assays | Functional response in intact cells | Physiological relevance | Indirect measure of target engagement | Strong for primary targets |
| Chemical Proteomics | Affinity capture with broad probes | Direct binding measurement | Technical complexity | High correlation |
This compound has been investigated in multiple clinical trials both as a monotherapy and in combination with other targeted agents, particularly MEK inhibitors. The compound has entered Phase 2 trials for cervical cancer (NCT01958112) and melanoma (NCT01941927), building on Phase 1 studies in solid tumors (NCT01266954) and other cancers (NCT01138085) [1]. The kinobeads selectivity profile provides mechanistic insights for interpreting clinical observations and rationalizes combination strategies based on pathway interactions. For instance, the combination of this compound with MEK inhibitors demonstrates enhanced anti-tumor effects in preclinical models, suggesting synergistic pathway blockade that may translate to improved clinical efficacy [4].
The observed selectivity profile of this compound also informs its potential applications in specific patient populations. Cancer cells with PTEN loss or PI3K pathway activation show heightened sensitivity to this compound, consistent with its mechanism of action [1]. In PTEN-null LNCaP cells, this compound effectively suppresses PRAS40 phosphorylation with an IC₅₀ of 76 nM, confirming robust target engagement in a genetically defined context [1]. These findings support the potential development of biomarker-driven treatment approaches using this compound in molecularly selected patient populations, illustrating how comprehensive selectivity profiling can guide precision medicine strategies.
Beyond clinical development, this compound serves as a valuable chemical tool for investigating Akt biology in diverse research contexts. The detailed selectivity profile generated through kinobeads profiling enables more informed interpretation of experimental results using this compound. Researchers can consult the interaction data to assess whether observed phenotypic effects might be mediated by primary Akt inhibition or potential off-target activities [3]. For applications requiring high Akt specificity, researchers may consider combining this compound with complementary inhibitors to control for off-target effects or employing genetic validation approaches to confirm phenotype-target relationships.
The standard kinobeads protocol can be adapted for various research applications through modifications in cell line selection, compound concentration ranges, or analytical methods. For focused validation studies, researchers may employ smaller panels of cell lines relevant to specific biological contexts rather than the broad five-cell-line mixture used in comprehensive profiling [2] [3]. For mechanistic studies, the protocol can be integrated with phosphoproteomics approaches to monitor downstream signaling consequences of target engagement [3]. Additionally, the competition binding assay can be scaled down to microgram protein quantities for applications with limited biological material, maintaining robust performance with as little as 300 μg of total protein per pulldown experiment [2].
Comprehensive selectivity profiling of this compound using kinobeads technology reveals a targeted interaction landscape centered on the Akt kinase family with limited off-target interactions. The detailed protocols presented herein enable robust characterization of kinase inhibitor specificity in physiologically relevant systems, providing critical data for both therapeutic development and chemical biology applications. The integration of competitive binding assays with advanced mass spectrometry generates a systems-level view of compound-protein interactions that complements traditional biochemical approaches and enables more informed decision-making in drug discovery. This compound represents a reasonably selective Akt inhibitor with demonstrated cellular activity and in vivo efficacy, supporting its continued investigation as both a therapeutic agent and a research tool.
The kinobeads platform continues to evolve, with ongoing efforts to expand kinome coverage, increase throughput, and enhance quantitative accuracy. Future applications may include temporal profiling of drug-target engagement in dynamic biological systems and integration with functional genomics approaches to elucidate systems-level responses to kinase inhibition. The generation of large-scale interaction datasets for compounds like this compound contributes to a growing chemical systems biology resource that deepens our understanding of kinase biology and accelerates the development of targeted therapeutic agents.
Uprosertib (GSK2141795) is a potent, selective, and orally bioavailable inhibitor that targets the serine/threonine kinase Akt (protein kinase B) through ATP-competitive binding at the kinase domain. As a pan-Akt inhibitor, it effectively targets all three Akt isoforms (Akt1, Akt2, and Akt3) with nanomolar potency, demonstrating IC₅₀ values of 180 nM, 328 nM, and 38 nM for Akt1, Akt2, and Akt3, respectively [1] [2]. The Akt signaling pathway represents a critical nodal point in cellular signaling networks, regulating diverse processes including cell survival, proliferation, growth, glucose metabolism, and angiogenesis [3] [4]. Dysregulated Akt signaling is frequently observed in human cancers, making it an attractive therapeutic target for oncology drug development [5] [6].
The molecular mechanism of this compound involves competitive inhibition of ATP binding to the catalytic domain of Akt, thereby preventing phosphorylation and activation of downstream substrates. This inhibition strategy effectively blocks Akt signaling transduction without affecting the phosphorylation of Akt itself at regulatory sites (Thr308 and Ser473) [1]. This compound exhibits high selectivity for Akt isoforms over other kinases, with only minimal off-target effects observed against ROCK1 (IC₅₀ = 1.57 μM), ROCK2 (IC₅₀ = 1.85 μM), and CDK7 (IC₅₀ = 2.1 μM) at significantly higher concentrations [2]. This favorable selectivity profile makes this compound an excellent chemical probe for investigating Akt-specific biology in both biochemical and cellular contexts.
Table 1: Biochemical IC₅₀ Values of this compound Against Akt Isoforms
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Akt1 | 180 | Cell-free assay | [1] [2] |
| Akt2 | 328 | Cell-free assay | [1] [2] |
| Akt3 | 38 | Cell-free assay | [1] [2] |
| ROCK1 | 1,570 | Cell-free assay | [2] |
| ROCK2 | 1,850 | Cell-free assay | [2] |
| CDK7 | 2,100 | Cell-free assay | [2] |
Table 2: Cellular Antiproliferative Activity of this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (μM) | Exposure Time | Reference |
|---|---|---|---|---|---|
| HCT116 | Colon carcinoma | SRB | 0.72 | 72 h | [1] [2] |
| LNCaP | Prostate adenocarcinoma | PRAS40 phosphorylation | 0.076 | 1 h | [1] [2] |
| OVCAR-8 | Ovarian carcinoma | SRB | 0.54 | 72 h | [1] [2] |
| MM1S | Multiple myeloma | Viability | 0.032 | Not specified | [1] |
| MOLT4 | Lymphoblastic leukemia | Viability | 0.066 | Not specified | [1] |
| U937 | Histiocytic lymphoma | Viability | 0.101 | Not specified | [1] |
Purpose: To quantitatively measure the inhibitory potency of this compound against purified Akt isoforms in a cell-free system.
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To evaluate the cellular target engagement of this compound by monitoring phosphorylation status of downstream Akt substrates.
Materials and Reagents:
Procedure:
Technical Notes:
Recent research has revealed that the tumor microenvironment can significantly influence this compound efficacy. Specifically, lactic acidosis – a condition characterized by elevated lactate levels (10-20 mM) and decreased pH commonly found in tumors – can induce resistance to this compound in colon cancer cells [7]. This resistance mechanism involves metabolic adaptation whereby cancer cells switch from glucose utilization to lactate oxidation in the tricarboxylic acid (TCA) cycle, maintaining energy production through oxidative phosphorylation even when Akt signaling is inhibited [7].
Experimental evidence demonstrates that in HCT116 and LS174T colon cancer cells, lactic acid supplementation (10-20 mM) significantly increased cell survival and reduced apoptosis following this compound treatment (5-10 μM), despite effective suppression of Akt phosphorylation [7]. This resistance was characterized by maintained incorporation of lactate carbon into TCA cycle intermediates and enhanced respiratory capacity. Importantly, this resistance mechanism can be overcome through two strategic approaches:
Protocol for Investigating Lactic Acidosis-Mediated Resistance:
Figure 1: Akt Signaling Pathway and this compound Inhibition Mechanism. This compound competitively binds to the ATP-binding pocket of Akt, preventing phosphorylation and activation of downstream substrates involved in cell survival, metabolism, and growth regulation.
Figure 2: Experimental Workflow for this compound Inhibition Assays. Comprehensive methodology spanning biochemical kinase assays, cellular signaling assessment, and investigation of metabolic resistance mechanisms.
This compound has undergone extensive clinical evaluation in various cancer types, both as a monotherapy and in combination regimens. Understanding the clinical profile provides important context for preclinical assay design and interpretation. Phase I/II trials have explored this compound in combination with other targeted agents, particularly the MEK inhibitor trametinib, in patients with triple-negative breast cancer or BRAF-wild type advanced melanoma [8]. However, these combination regimens faced significant challenges with tolerability, with diarrhea and rash emerging as particularly dose-limiting toxicities [8].
Pharmacodynamic considerations from clinical studies indicate that reduced glucose utilization, as measured by FDG-PET imaging, serves as a valuable biomarker for Akt inhibition in both preclinical models and human trials [7]. This metabolic effect aligns with Akt's crucial role in regulating glycolysis and driving the Warburg effect in cancer cells [3]. When designing experiments with this compound, researchers should consider that therapeutic concentrations in clinical development typically ranged from 50-100 mg daily doses, achieving plasma concentrations approximating the IC₅₀ values determined in preclinical models [8].
The limited clinical efficacy observed with this compound monotherapy in early trials highlights the importance of appropriate patient stratification biomarkers and combination strategies. Preclinical data suggests that tumors with specific genetic alterations, such as AKT1 mutations or PTEN loss, may demonstrate enhanced sensitivity to this compound [5] [1]. Additionally, the recently discovered lactic acidosis-mediated resistance mechanism [7] provides important insights into why some tumors may not respond to Akt inhibition alone and suggests rational combination approaches targeting tumor metabolism.
Variable Cellular Responses:
Compound Solubility:
Rapid Akt Dephosphorylation:
Metabolic Adaptation:
This compound represents a valuable chemical tool for investigating Akt-dependent biology and therapeutic applications. The protocols outlined herein provide comprehensive guidance for assessing this compound activity across biochemical, cellular, and metabolic contexts. Researchers should carefully consider tumor microenvironment conditions, particularly lactic acidosis, when interpreting experimental results and designing therapeutic strategies. The integration of biomarker assessments with Akt inhibition readouts will enhance the translational relevance of preclinical findings and support the rational development of Akt-targeted therapies.
The table below summarizes the core experimental findings on lactic acidosis-induced resistance to this compound.
| Aspect Investigated | Experimental Model | Key Findings | Implication for Resistance |
|---|---|---|---|
| Cell Survival & Apoptosis | HCT116 and LS174T colon cancer cells [1] | Lactic acid (10-20 mM) increased cell survival and reduced caspase 3/7 activity upon this compound treatment [1] | Lactic acidosis directly counteracts the cytotoxic effects of this compound. |
| Glucose vs. Lactate Metabolism | Stable isotope labeling & gas chromatography-mass spectrometry [1] | This compound reduced glucose uptake; lactic acid enabled incorporation of lactate carbon into TCA and enhanced oxidative phosphorylation (OXPHOS) [1] | Cells switch to lactate as an alternative fuel, bypassing AKT inhibition. |
| Akt Signaling | Phospho-kinase arrays & Western blotting [1] | This compound reduced Akt signaling (e.g., pGSK3β, pPRAS40) regardless of lactic acid presence [1] | Resistance is metabolism-mediated, not via reactivation of canonical Akt pathway. |
| Re-sensitization Strategies | MCT4-KO LS174T cells; OXPHOS inhibition [1] | Inhibiting lactate transport (MCT4 knockout) or OXPHOS (e.g., IACS-010759) restored apoptosis [1] | Validates lactate metabolism as a critical, targetable resistance node. |
This protocol details how to model acquired resistance to this compound under lactic acidosis in vitro [1] [2].
The experimental workflow for these protocols is summarized in the following diagram:
Resistance mechanisms can differ significantly between inhibitor classes. Research shows that resistance to allosteric AKT inhibitors (like MK-2206) often involves mutations in AKT isoforms themselves (e.g., AKT1 E17K, AKT3 R84H). In contrast, resistance to ATP-competitive inhibitors (like ipatasertib and this compound) is typically driven by a rewiring of compensatory pathways (e.g., PIM kinase signaling) that maintain cell survival independent of AKT [3]. The lactic acidosis mechanism aligns with this second class, where the tumor microenvironment provides a metabolic bypass.
This compound (GSK2141795) is a selective, ATP-competitive pan-AKT inhibitor with demonstrated potency against all three AKT isoforms, showing IC₅₀ values of 180 nM for AKT1, 328 nM for AKT2, and 38 nM for AKT3 [1]. As an orally bioavailable investigational agent that has progressed to Phase II clinical trials, this compound represents a promising therapeutic approach for targeting the hyperactivated PI3K/AKT/mTOR pathway observed in numerous cancer types. The molecular structure of this compound facilitates its competitive binding to the ATP-binding pocket of AKT, effectively blocking the kinase's enzymatic activity and downstream signaling cascades that promote tumor cell survival, proliferation, and metabolic reprogramming.
The AKT activation mechanism involves a meticulously orchestrated multi-step process requiring phosphorylation at two key regulatory sites: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2 [2] [3]. This dual phosphorylation event induces a conformational change that releases AKT from its autoinhibitory state, enabling full catalytic activity. Once activated, AKT phosphorylates numerous downstream substrates containing the characteristic R-X-R-X-X-S/T consensus motif [2], regulating critical cellular processes including apoptosis, metabolism, transcription, and cell cycle progression. The central role of AKT in oncogenic signaling, coupled with its frequent hyperactivation in human cancers (observed in >50% of tumors), establishes this kinase as a compelling therapeutic target for precision oncology [2] [4].
The development of reliable biomarkers for AKT inhibitor response is critical for advancing precision medicine in oncology. Biomarkers provide objective, measurable indicators of normal biological processes, pathogenic processes, or pharmacological responses to therapeutic intervention [5]. In the context of this compound treatment, biomarkers serve multiple essential functions: enabling patient stratification based on predicted therapeutic response, providing pharmacodynamic confirmation of target engagement, guiding dosage optimization in clinical trials, and identifying emerging resistance mechanisms that limit long-term efficacy. The substantial genetic heterogeneity observed in human cancers necessitates such biomarker-driven approaches to ensure that molecularly targeted agents like this compound are directed toward patient populations most likely to derive clinical benefit.
The PI3K/AKT/mTOR pathway's complexity further underscores the need for comprehensive biomarker strategies. This signaling network features extensive crosstalk with other oncogenic pathways, compensatory feedback loops, and isoform-specific functional specialization that collectively contribute to variable treatment responses and resistance development [4] [3]. For instance, AKT1, AKT2, and AKT3, while structurally similar, demonstrate distinct tissue expression patterns and physiological functions—with AKT2 playing a predominant role in insulin-sensitive tissues and glucose metabolism, while AKT3 shows preferential expression in neural tissues [4]. These biological nuances highlight the limitations of single-marker approaches and support the implementation of multi-analyte biomarker panels that capture the pathway's functional status more comprehensively.
Table 1: Key Biomarker Candidates for this compound Response Monitoring
| Biomarker Category | Specific Markers | Biological Significance | Detection Methods |
|---|---|---|---|
| Direct AKT Inhibition | pAKTS473, pAKTT308 | Primary pharmacodynamic indicators of target modulation | Western blot, IHC, ELISA |
| Downstream Substrates | pPRAS40, pGSK3β, pFOXO1/3a | Proximal signaling readouts of pathway inhibition | Multiplex immunoassays, WB |
| Off-target Effects | PRKG1 | cGMP-dependent protein kinase; potential resistance factor | RNA-seq, IHC, Western blot |
| Metabolic Adaptation | MCT1/4, Lactate uptake | Markers of metabolic reprogramming under treatment | NMR, GC-MS, flux assays |
| Pathway Activation | PTEN status, AKT mutations, PI3K alterations | Predictive biomarkers for patient selection | NGS, PCR, IHC |
Recent research has revealed PRKG1 as a promising biomarker for AKT inhibitor response prediction. Interestingly, PRKG1 (cGMP-dependent protein kinase) shares structural similarities with AKT in the ATP-binding pocket, making it a potential off-target for certain ATP-competitive AKT inhibitors like ipatasertib [6]. Elevated PRKG1 expression correlates with mesodermal transcriptional signatures and predicts enhanced sensitivity to ipatasertib in rhabdomyosarcoma models, independent of fusion oncogene status [6]. This discovery highlights the importance of evaluating both intended targets and potential off-target effects when developing biomarker panels for AKT-directed therapies.
Additionally, metabolic adaptations represent crucial biomarker categories for monitoring response and resistance to this compound. AKT signaling serves as a master regulator of cellular metabolism, particularly through its promotion of glycolytic flux—a phenomenon known as the Warburg effect. Treatment with this compound typically induces reduced glucose utilization, which can be quantified as a pharmacodynamic indicator of AKT pathway inhibition [7]. However, cancer cells demonstrate remarkable metabolic plasticity, with some leveraging lactate uptake and oxidation through monocarboxylate transporters (MCTs) to bypass AKT inhibition-induced metabolic stress [7]. This adaptive resistance mechanism underscores the potential utility of incorporating metabolic imaging (e.g., FDG-PET) and circulating metabolite profiling into comprehensive biomarker strategies for this compound.
Proper sample preparation is fundamental for accurate phospho-substrate detection, as phosphorylation events are transient and susceptible to rapid degradation by cellular phosphatases. For in vitro studies using cell lines, researchers should rapidly aspirate culture media and immediately lyse cells using ice-cold RIPA buffer supplemented with comprehensive phosphatase and protease inhibitors [7]. The inclusion of phosphatase inhibitors is particularly critical for preserving phosphorylation states during processing. For tissue samples, flash-freezing in liquid nitrogen immediately after collection followed by pulverization under liquid nitrogen conditions maintains phosphorylation integrity. Protein quantification should be performed using compatible assays such as the bicinchoninic acid (BCA) method to ensure accurate normalization across samples [7].
Pre-analytical variables significantly impact phospho-biomarker measurements and must be carefully controlled. Consistent sample handling protocols, including standardized time from collection to preservation, uniform lysis conditions, and minimized freeze-thaw cycles, are essential for reproducible results. When working with patient-derived samples, consideration should be given to tissue heterogeneity, which may require macro-dissection or laser capture microdissection to enrich for tumor content. For cell-based assays, researchers should establish serum starvation conditions (typically 12-16 hours) before growth factor stimulation or drug treatment to reduce basal signaling activity, enabling more robust detection of phosphorylation changes in response to this compound treatment.
Western blotting remains the workhorse technique for detecting phospho-AKT substrates due to its accessibility, specificity, and semi-quantitative capabilities. The following protocol outlines the optimized procedure for evaluating this compound effects on AKT signaling:
Electrophoresis and Transfer: Separate 20-50 μg of protein extract by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to PVDF membranes using wet or semi-dry transfer systems. PVDF membranes provide superior binding characteristics for phosphoproteins compared to nitrocellulose.
Blocking and Antibody Incubation: Block membranes with 5% BSA (not non-fat milk) in TBST for 1 hour at room temperature to minimize non-specific binding. Incubate with primary phospho-specific antibodies (e.g., pAKTS473, pAKTT308, pPRAS40, pGSK3β) diluted in blocking buffer overnight at 4°C with gentle agitation [7]. Critical antibody working concentrations typically range from 1:500 to 1:2000, but lot-specific optimization is recommended.
Detection and Normalization: After thorough washing, incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature. Detect signal using enhanced chemiluminescence substrates and imaging systems. Strip and reprobe membranes with corresponding total protein antibodies to calculate phosphorylation ratios, and with loading controls (e.g., GAPDH, β-actin, vinculin) to ensure equal loading.
For this compound-treated samples, researchers should include time-course and dose-response analyses to fully characterize the compound's pharmacodynamic effects. Typical experimental setups involve treating cancer cell lines with this compound across a concentration range (0.1-10 μM) for 1-24 hours before harvesting [1]. Including positive controls, such as growth factor stimulation (insulin or IGF-1) or pervanadate treatment, validates antibody performance and confirms pathway responsiveness.
Phospho-kinase array platforms provide a complementary approach for simultaneous evaluation of multiple phosphorylation events. These multiplex immunoassays enable researchers to profile the activation status of dozens of kinases using minimal sample volume. The Proteome Profiler Human Phospho-Kinase Array Kit represents one such system that has been successfully employed in AKT inhibitor studies [7]. The experimental workflow involves:
For comprehensive, unbiased phosphoproteomic profiling, mass spectrometry-based approaches offer the most powerful solution. Advanced phosphoproteomics can identify and quantify thousands of phosphorylation sites simultaneously, enabling discovery of novel AKT substrates and compensatory phosphorylation events following this compound treatment. These workflows typically involve protein extraction, tryptic digestion, phosphopeptide enrichment (using TiO₂ or IMAC chromatography), LC-MS/MS analysis, and bioinformatic processing. While technically demanding and resource-intensive, phosphoproteomics provides unprecedented insights into the global signaling rewiring that occurs in response to AKT pathway inhibition.
Figure 1: AKT Signaling Pathway and Experimental Workflow for Phospho-Substrate Detection
The diagram illustrates the molecular orchestration of AKT activation and the corresponding experimental approaches for detecting phospho-substrates in this compound research. The signaling cascade initiates with growth factor binding to receptor tyrosine kinases, culminating in AKT phosphorylation at two critical regulatory sites and subsequent phosphorylation of downstream substrates that drive oncogenic processes. This compound exerts its inhibitory effect by competing with ATP binding in the kinase domain, thereby abrogating AKT's catalytic activity. The experimental workflow emphasizes the importance of appropriate sample preservation methods to maintain phosphorylation states, followed by selection of detection methodologies aligned with research objectives—from targeted western blot analysis to comprehensive phosphoproteomic profiling.
Metabolic adaptation represents a significant resistance mechanism to AKT inhibition that can compromise this compound's therapeutic efficacy. Research has demonstrated that lactic acidosis induces resistance to pan-AKT inhibitors like this compound in colon cancer models, characterized by enhanced cell survival and reduced apoptosis despite effective target engagement [7]. This adaptive response enables cancer cells to bypass the metabolic crisis induced by AKT pathway inhibition through utilization of alternative energy sources. Specifically, tumor cells can import extracellular lactate via monocarboxylate transporters (MCT1 and MCT4) and channel it into mitochondrial oxidative phosphorylation, effectively maintaining energy production and redox homeostasis despite AKT suppression.
The experimental validation of this resistance mechanism involves several complementary approaches. Researchers can culture cancer cells in medium supplemented with lactic acid (0-20 mM) while treating with this compound, subsequently monitoring cell viability, apoptosis, and metabolic parameters [7]. Functional confirmation requires genetic or pharmacological inhibition of MCT transporters (e.g., using AR-C155858 or siRNA-mediated knockdown) or disruption of oxidative phosphorylation (e.g., with oligomycin or rotenone), which should resensitize resistant cells to this compound treatment. Metabolic flux analyses using stable isotope-labeled lactate (e.g., ¹³C-lactate) coupled with gas chromatography-mass spectrometry or nuclear magnetic resonance spectroscopy can directly quantify lactate incorporation into TCA cycle intermediates and confirm its utilization for energy production [7].
Understanding metabolic resistance informs rational combination strategies that enhance this compound efficacy. The recognition that lactate metabolism can sustain tumor cell survival during AKT inhibition suggests cotargeting mitochondrial metabolism or lactate transport as promising therapeutic approaches. From a biomarker perspective, this resistance mechanism highlights the potential utility of monitoring tumor lactate levels (via magnetic resonance spectroscopy) or MCT1/MCT4 expression (via immunohistochemistry or RNA sequencing) as predictive biomarkers for this compound response. Additionally, circulating lactate levels might serve as pharmacodynamic markers during treatment, with persistent elevation potentially indicating adaptive resistance.
This metabolic adaptation phenomenon further underscores the importance of context-dependent biomarker interpretation. For instance, tumors situated in hypoxic microenvironments (which typically exhibit high lactate production and expression of MCT transporters) might demonstrate inherent resistance to this compound monotherapy. In such cases, baseline assessment of hypoxia markers (e.g., CA-IX, HIF-1α) or glycolytic phenotype (via FDG-PET avidity) could help identify patients who would benefit from upfront combination regimens targeting both AKT signaling and metabolic adaptation pathways.
Rigorous biomarker validation is prerequisite for clinical translation and regulatory acceptance. The validation process should address multiple performance parameters including accuracy, precision, sensitivity, specificity, and reproducibility under intended use conditions [5]. For phospho-AKT substrates measured as pharmacodynamic biomarkers, establishing a defined dynamic range using appropriate reference standards is essential, as is demonstrating sample stability under pre-analytical conditions relevant to clinical practice (e.g., varying ischemic times, storage durations, and freeze-thaw cycles).
The "fit-for-purpose" validation approach recognizes that the extent of validation should be commensurate with a biomarker's application stage and decision-making context [5]. Exploratory biomarkers used for internal decision-making in early research phases require less extensive validation than biomarkers supporting critical go/no-go decisions or patient stratification in registrational trials. For this compound development, phospho-substrate biomarkers progress through increasing validation stringency as they advance from preclinical models to clinical applications. Analytical methods must demonstrate reproducible performance across relevant biological matrices (cell lysates, tissue homogenates, plasma) and meet pre-established acceptance criteria for precision (typically <20% CV) and accuracy (80-120% of nominal values) [5].
Clinical qualification establishes the evidentiary framework linking biomarker measurements to biological processes and therapeutic outcomes [5]. This process requires demonstrating that phospho-AKT substrate modulation consistently reflects this compound target engagement across relevant patient populations and that the magnitude and duration of modulation correlate with antitumor activity. For predictive biomarkers, prospective demonstration of clinical utility through enrichment trial designs or retrospective analysis of well-annotated cohorts is necessary to confirm their ability to identify patients most likely to benefit from this compound treatment.
The implementation of biomarkers in clinical trials must adhere to Good Clinical Laboratory Practice guidelines, which encompass all aspects of trial sample analysis from standardized sample collection and processing procedures to validated analytical methods and comprehensive documentation practices [5]. For phospho-substrate biomarkers with potential companion diagnostic applications, early engagement with regulatory agencies is crucial to align on validation requirements and evidentiary standards. The recent approval of capivasertib in combination with fulvestrant for HR-positive/HER2-negative breast cancer establishes an important regulatory precedent for AKT-targeted therapies and associated biomarker strategies [4], providing a helpful framework for this compound development programs.
The comprehensive characterization of phospho-AKT substrates as biomarkers provides critical insights into this compound's mechanism of action, pharmacodynamic effects, and resistance mechanisms. This application note outlines standardized protocols for detecting and quantifying these biomarkers across experimental systems, emphasizing the importance of robust analytical methods and appropriate validation frameworks. The integration of multiple complementary approaches—from targeted immunoassays to unbiased phosphoproteomics—enables a comprehensive understanding of this compound's effects on oncogenic signaling networks and adaptive cellular responses.
Future directions in this compound biomarker development should focus on multi-parameter biomarker panels that capture pathway activity, resistance mechanisms, and metabolic adaptations simultaneously. The emerging recognition of PRKG1 as a potential biomarker for ATP-competitive AKT inhibitor response [6] highlights the importance of looking beyond canonical pathway components to identify novel predictive factors. Additionally, advancing technologies such as digital spatial profiling and single-cell proteomics will enable more precise characterization of biomarker expression within tumor subpopulations and microenvironmental contexts, potentially revealing additional layers of complexity in this compound response and resistance. Through continued refinement of biomarker strategies and their rigorous clinical validation, the full therapeutic potential of this compound and other AKT pathway inhibitors can be realized in appropriately selected patient populations.
The table below summarizes the toxicities associated with this compound, particularly when used in combination with the MEK inhibitor Trametinib, as identified in a Phase I clinical trial [1]. Note that this data is from a clinical study and reflects the toxicities that ultimately required management.
| Toxicity Category | Specific Adverse Events | Notes & Management Context |
|---|---|---|
| Gastrointestinal | Diarrhea (Most common), Nausea [1] | Diarrhea was a primary dose-limiting toxicity, frequently difficult to tolerate [1]. |
| Dermatological | Rash [1] | Rash was notably difficult for patients to tolerate [1]. |
| General/Systemic | Fatigue [1] | A common adverse event reported in the combination study [1]. |
| Overall Tolerability | Poor tolerability at active doses [1] | Toxicity prevented adequate drug delivery, leading to early study termination [1]. |
While specific protocols for this compound are not available in the search results, the following principles and strategies for preclinical toxicity management are standard in drug development.
| Strategy | Application & Consideration |
|---|---|
| Lead Optimization [2] [3] | Chemically modify the drug candidate to improve its performance and safety profile. This involves gathering data on side effects and the best route of administration [3]. |
| Structure-Tissue Exposure/Selectivity–Activity Relationship (STAR) [2] | A proposed strategy that classifies drugs to improve optimization. It considers tissue exposure/selectivity to help balance clinical dose, efficacy, and toxicity [2]. |
| Toxicology & Safety Pharmacology [3] | Studies performed to identify a safe starting dose for clinical trials and to establish biomarkers for monitoring potential adverse events [3]. |
| Safety & Toxicity Assessments [3] | Monitors for pharmacodynamic (effects on the body) and pharmacokinetic (absorption, distribution, metabolism, excretion) interactions that could influence toxicity [3]. |
The diagram below outlines a generalized preclinical development workflow that incorporates toxicity management. This flow is compiled from standard industry practice as described in the search results [3].
Based on the available data, researchers should be aware of the following specific challenges:
The following table summarizes the available experimental solubility data for this compound in different solvents, which is critical for planning your experiments.
| Solvent | Solubility | Notes | Source |
|---|---|---|---|
| DMSO | ~65 mg/mL (~151.43 mM) | Sonication is recommended. | [1] |
| Ethanol | ~76 mg/mL (~177.05 mM) | Sonication is recommended. | [1] |
| Water | < 1 mg/mL (practically insoluble) | Not suitable for stock preparation. | [1] |
| In Vivo Formulation | ~2 mg/mL (in 10% DMSO, 40% PEG 300, 5% Tween 80, 45% Saline) | Sequential solvent addition and sonication recommended. | [1] |
Here is a detailed methodology for preparing a 10 mM this compound stock solution in DMSO, a standard starting point for in vitro assays.
Materials Needed
Procedure
Calculate Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound.
Weigh Compound: Precisely weigh out 42.93 mg of this compound powder using an analytical balance.
Transfer and Dissolve: Transfer the powder into a 10 mL volumetric flask or tube. Add a small volume of DMSO (e.g., 5-7 mL) to dissolve the powder.
Sonication: Sonication is recommended to ensure complete dissolution and to disrupt any potential aggregates [1]. Sonicate for 5-10 minutes at room temperature. Avoid excessive heating.
Final Volume: After the compound is fully dissolved, add DMSO to bring the final volume to 10 mL. Mix the solution thoroughly by inverting the container several times.
Aliquot and Store: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (recommended for up to 1 year) [1].
The diagram below outlines the logical workflow for preparing and troubleshooting your this compound solutions.
The optimal dosing schedule for Uprosertib is highly dependent on the specific cancer type, the companion drug, and the biological context of the research. Below are validated schedules from published studies.
Table 1: Clinically Tested Combination Regimen [1] This table summarizes the primary combination and dosing schedule from a Phase II clinical trial.
| Parameter | Specification |
|---|---|
| Combination Drug | Trametinib (MEK inhibitor) |
| Patient Population | Metastatic Triple Negative Breast Cancer (previously treated) |
| Dosing Sequence | Sequential: this compound added after disease progression on Trametinib monotherapy |
| Monotherapy (Part I) | Trametinib: 2 mg, orally, once daily |
| Combination Therapy (Part II) | Trametinib: 1.5 mg, orally, once daily + this compound: 50 mg, orally, once daily |
Table 2: Preclinically Validated Synergistic Combination [2] This table summarizes a recently published synergistic combination in colorectal cancer models.
| Parameter | Specification |
|---|---|
| Combination Drug | Everolimus (mTOR inhibitor) |
| Research Model | Patient-derived primary colorectal cancer cultures |
| Key Finding | Promising synergy at clinically relevant concentrations with a favorable therapeutic window |
| Dosing Context | Used in combination (concurrent dosing in vitro) |
This compound is a potent, ATP-competitive, pan-Akt inhibitor, meaning it inhibits all three isoforms of Akt (Akt1, Akt2, Akt3) [3]. In the PI3K/AKT/mTOR signaling pathway, this compound acts by blocking the activation of Akt, a central node that transmits signals promoting cell survival, growth, and proliferation.
The following diagram illustrates the PI3K/AKT/mTOR pathway and the sites of action for this compound and its common combination partners.
Q1: What is the typical starting concentration for in vitro studies with this compound? A: Based on literature, a common range is between 0.5 µM and 2.5 µM [3] [2]. However, it is critical to determine the optimal concentration for your specific cell line by performing a dose-response curve. The IC50 for anti-proliferative activity varies by cell type; for example, it is ~0.72 µM in HCT-116 cells and ~0.54 µM in OVCAR-8 cells [3].
Q2: How do I confirm that this compound is effectively hitting its target in my experiment? A: The most direct method is to monitor the phosphorylation status of Akt and its direct downstream substrates (e.g., pGSK3β, pPRAS40) via Western blot analysis [3] [2]. A significant reduction in phosphorylation levels upon treatment indicates successful target engagement. It is recommended to perform a time-course experiment (e.g., 6 hours and 24 hours post-treatment) to capture the inhibition dynamics.
Q3: My combination therapy isn't showing synergy. What could be the reason? A: Consider the following troubleshooting steps:
Q4: Are there any specific handling and storage instructions for this compound? A: this compound is typically supplied as a solid. For in vitro use, it is dissolved in DMSO to create a stock solution (e.g., 10-50 mM). Aliquot and store the stock solution at -20°C or -80°C under nitrogen to maintain stability and prevent degradation from repeated freeze-thaw cycles and moisture [3].
Below is a generalized workflow for evaluating this compound in a new combination setting, integrating the FAQs above.
The following table summarizes the key characteristics of diarrhea and rash associated with this compound, particularly when used in combination with other agents like the MEK inhibitor Trametinib [1].
| Adverse Event | Characteristics & Severity | Clinical Impact |
|---|---|---|
| Diarrhea | Most common dose-limiting toxicity; often severe and difficult to tolerate [1]. | Prevents adequate drug delivery at concentrations predicted to have clinical activity [1]. |
| Rash | Particularly difficult to tolerate; consistent with monotherapy profiles but occurs at lower doses and with greater severity in combination therapy [1]. | Contributes to poor overall tolerability of the drug regimen, impacting patient compliance and dose intensity [1]. |
A Phase I dose-escalation trial investigating this compound in combination with Trametinib found that 59% and 6% of patients experienced adverse events with a maximum severity of Grade 3 and 4, respectively. The poor tolerability profile ultimately led to the study's early termination due to futility [1].
While specific protocols for this compound are limited, the following approaches can be inferred from general oncology supportive care and related research.
For research teams aiming to systematically investigate and manage these adverse events, the following experimental protocol can serve as a guide.
The workflow outlines a cyclical process of assessment, active management, and dose adjustment, which is crucial for managing these dynamic adverse events.
The table below summarizes two identified resistance mechanisms to the pan-Akt inhibitor Uprosertib and the corresponding experimental strategies to overcome them.
| Resistance Mechanism | Experimental Strategy for Overcoming Resistance | Key Readouts & Validation Methods |
|---|
| Lactic Acidosis [1]: Microenvironmental lactic acid (0-20 mM) promotes lactate oxidation, sustaining energy via oxidative phosphorylation (OXPHOS). | 1. Inhibit lactate transport (MCT inhibition). 2. Inhibit mitochondrial respiration (OXPHOS inhibition). | Increased apoptosis (Caspase 3/7 assay); Reduced cell viability (SRB assay/ Cell counts); Metabolic profiling (Lactate carbon incorporation, Respiration rates). | | PI3K/AKT Pathway Reactivation [2]: Overexpression of Rap2B reactivates the PI3K/AKT signaling pathway downstream of Akt inhibition. | 1. Knockdown Rap2B (e.g., via lentiviral shRNA). 2. Combine this compound with other PI3K/AKT pathway inhibitors. | Reduced cell proliferation & enhanced apoptosis; Western Blot for p-AKT, PI3K, Rap2B; In vivo tumor growth measurement. |
This workflow investigates and targets resistance driven by the tumor microenvironment.
1. Establish Resistance Model: * Cell Culture & Adaptation: Use human colon cancer cell lines like HCT116 or LS174T. Gradually adapt cells to increasing concentrations of lactic acid (0-20 mM) over several days in DMEM medium (5.6 mM glucose, 2 mM glutamine, 10% FBS) to mimic the tumor microenvironment and reduce stress from sudden acidification [1]. * Confirm Resistance: Treat lactic acid-adapted and control cells with this compound (0-15 μM). Confirm induced resistance by measuring (a) increased cell survival (Sulforhodamine B (SRB) assay at 72h) and (b) reduced apoptosis (Caspase-Glo 3/7 assay at 24-48h) [1].
2. Target Metabolic Adaptation: * Inhibit Lactate Transport: Co-treat resistant cells with this compound (e.g., 10 μM) and a Monocarboxylate Transporter (MCT) inhibitor. Using MCT4-knockout LS174T cell lines is a validated genetic approach [1]. * Inhibit Mitochondrial Respiration: Co-treat resistant cells with this compound and an OXPHOS inhibitor (e.g., IACS-010759 or similar). * Validation: Assess the success of combination therapy by measuring reduction in ATP levels (CellTitre-Glo assay) and a significant increase in apoptosis (Caspase 3/7 assay) compared to this compound alone [1].
3. Metabolic Profiling (To Confirm Mechanism): * Use stable isotope labeling (e.g., with (^{13})C-lactate) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm that resistant cells maintain lactate carbon incorporation into the TCA cycle and enhanced respiration despite this compound treatment. This confirms the metabolic bypass mechanism [1].
This workflow addresses resistance from pathway reactivation downstream of Akt.
1. Identify Rap2B Involvement:
* Expression Analysis: In this compound-resistant cell lines (e.g., RKO, SW48, HT29), measure Rap2B expression levels using qRT-PCR (mRNA) and Western Blot (protein). Compare to sensitive parental lines [2].
* Primers for qRT-PCR: Use published primers: Rap2B Forward: 5′-CCACCCTCATCCTGTCCAA-3′, Reverse: 5′-CTTCGTCCGCTCCTTCTCTT-3′ [2].
2. Modulate Rap2B Expression: * Knockdown: Transduce resistant cells with lentiviral vectors carrying Rap2B-specific shRNA to create stable knockdown lines [2]. * Overexpression (for validation): Overexpress Rap2B in sensitive cell lines using a lentiviral vector carrying the Rap2B open reading frame to confirm its role in driving resistance [2].
3. Assess Functional Impact: * In Vitro Sensitivity: Treat Rap2B-knockdown and control cells with this compound. Measure cell proliferation (SRB assay) and apoptosis (Caspase 3/7 assay, Western Blot for Cleaved Caspase-3, Bax/Bcl-2 ratio) to confirm re-sensitization [2]. * Pathway Analysis: By Western Blot, confirm that Rap2B knockdown reduces levels of phosphorylated AKT (p-AKT) and other PI3K/AKT pathway components in the presence of this compound [2]. * In Vivo Validation: Use mouse xenograft models. Rap2B knockdown should significantly reduce tumor growth and enhance this compound efficacy compared to control groups [2].
Essential Assays:
Key Reagents:
The field is moving towards understanding the metabolic flexibility of cancer cells and combinatorial approaches.
This compound (GSK2141795) is an investigational, orally bioavailable small molecule inhibitor that targets the Akt signaling pathway, a crucial regulator of cell proliferation and survival in cancer. As a pan-Akt inhibitor, this compound competitively binds to the ATP-binding site of all three Akt isoforms (Akt1, Akt2, and Akt3), demonstrating potent inhibition with Ki values in the nanomolar range [1] [2]. This molecular targeting profile makes it particularly relevant for investigating cancers with dysregulated PI3K/Akt/mTOR signaling. However, researchers frequently encounter specific technical challenges during experimental work with this compound that can compromise data accuracy and reproducibility.
The most frequently reported issues include metabolic interference from microenvironmental factors like lactic acidosis, off-target effects due to its kinase inhibition profile, and analytical complications in detecting the compound and its metabolites in biological matrices [3] [2] [4]. Understanding these challenges is essential for designing robust experiments and properly interpreting results. This guide provides evidence-based troubleshooting approaches to help researchers identify, mitigate, and resolve these technical issues, thereby enhancing the reliability of experimental data generated during preclinical and translational studies with this compound.
This compound is a selective ATP-competitive inhibitor that targets the kinase domain of Akt isoforms, with the chemical formula C₁₈H₁₆Cl₂F₂N₄O₂ and a molecular weight of 429.25 g/mol [1]. Its primary mechanism involves blocking Akt phosphorylation and subsequent activation, thereby inhibiting the downstream signaling cascade that promotes cell survival, growth, and metabolic reprogramming in cancer cells [2]. The compound exhibits nanomolar potency against all three Akt isoforms, though its inhibition profile extends to some off-target kinases at higher concentrations, which contributes to certain assay interference patterns observed in experimental settings.
Table: this compound Key Characteristics
| Property | Description |
|---|---|
| Drug Name | This compound (GSK2141795) |
| Molecular Weight | 429.25 g/mol |
| Chemical Formula | C₁₈H₁₆Cl₂F₂N₄O₂ |
| Mechanism | ATP-competitive pan-Akt inhibitor |
| Primary Targets | Akt1, Akt2, Akt3 |
| Development Status | Investigational (Phase II trials) |
| Solubility | 0.0351 mg/mL (predicted) |
Researchers working with this compound should be aware of several categories of potential interference that can affect experimental outcomes:
Metabolic Interference: The most well-documented interference occurs in metabolic assays, where lactic acidosis has been shown to induce resistance to this compound. Cancer cells utilize lactate as an alternative energy source through mitochondrial oxidative phosphorylation when glucose metabolism is inhibited by this compound, leading to falsely reduced cytotoxicity measurements [3]. This phenomenon is particularly relevant in tumor microenvironment conditions or in assays extending beyond 24 hours.
Multidrug Resistance Transport Interference: this compound may be subject to efflux by ABCB1 (P-glycoprotein/MDR1), which can significantly reduce its intracellular concentrations and lead to underestimation of its potency. This interference is especially problematic in cell lines with high ABCB1 expression and can be identified through calcein AM efflux assays [5].
Analytical Detection Interference: During LC-MS/MS quantification of this compound, matrix effects from plasma or tissue samples can cause ion suppression/enhancement, leading to inaccurate concentration measurements. Additionally, metabolite cross-reactivity can occur in immunoassays designed to detect the parent compound [6] [7].
Combination Therapy Interference: When this compound is used in combination with other targeted agents like the MEK inhibitor trametinib, altered toxicity profiles and overlapping adverse effects (particularly diarrhea and cutaneous reactions) can complicate the interpretation of treatment-related findings in vivo [4].
Lactic acidosis-induced resistance represents a significant challenge in this compound efficacy assessment, particularly in long-term assays or those conducted under physiological tumor microenvironment conditions. The following step-by-step protocol can help identify and mitigate this specific interference:
Detection and Confirmation:
Interference Mitigation:
Alternative Assessment Methods:
The following workflow helps identify and address multidrug resistance transporter-related interference:
Efflux Potential Screening:
Confirmation and Quantification:
Experimental Adaptation:
Accurate quantification of this compound in biological matrices requires careful method validation to overcome matrix effects:
Sample Preparation Optimization:
LC-MS/MS Method Parameters:
Cross-Validation Approaches:
Table: Troubleshooting Guide for Common this compound Assay Problems
| Problem | Possible Causes | Solutions | Validation Approach |
|---|---|---|---|
| Reduced efficacy in physiological conditions | Lactic acidosis; Lactate utilization | MCT inhibition; OXPHOS disruption | Compare viability with/without MCTi [3] |
| Variable intracellular drug concentrations | ABCB1 efflux; Membrane permeability issues | ABCB1 inhibition; Use MDR1-knockout cells | Calcein AM efflux assay [5] |
| Inconsistent plasma/tissue concentrations | Matrix effects; Metabolite interference | Improved sample cleanup; SIL-IS | Standard addition method [6] |
| High background in target engagement assays | Non-specific binding; Off-target effects | Optimize blocking; Use selective antibodies | Kinase selectivity profiling [2] |
Lactic acidosis induces resistance through metabolic adaptation mechanisms. When this compound inhibits Akt signaling, it reduces glucose utilization—a known pharmacodynamic marker of Akt inhibition. However, in the presence of lactic acidosis (10-20 mM lactate, pH ~6.8), cancer cells switch to lactate oxidation as an alternative energy source. The imported lactate enters mitochondrial oxidative metabolism, bypassing the glycolytic blockade imposed by Akt inhibition. This metabolic flexibility allows cancer cells to maintain energy production and survival despite effective Akt pathway inhibition. The resistance mechanism can be reversed by inhibiting lactate transport (via MCT inhibitors) or disrupting oxidative phosphorylation, confirming the metabolic basis of this interference [3].
Comprehensive target validation requires a multi-faceted approach:
Monitor Phosphorylation Status: Assess phosphorylation changes in direct Akt substrates (GSK3β, PRAS40, FOXO) using Western blotting or phosphokinase arrays. A minimum 50% reduction in substrate phosphorylation at concentrations near the IC₅₀ provides evidence of on-target activity [3] [2].
Utilize Isoform-Selective Tools: Employ Akt isoform-specific inhibitors or siRNA approaches to determine if phenotypic effects match pan-Akt inhibition profiles.
Implement Resistance Models: Generate Akt mutant cell lines with altered drug-binding capacity to establish specificity through resistance patterns.
Cellular Thermal Shift Assays: Use CETSA to confirm direct target engagement by demonstrating thermal stability shifts in Akt when bound to this compound.
Pathway-Specific Reporters: Incorporate Akt pathway-responsive luciferase reporters to functionally confirm target modulation alongside phenotypic assays.
Yes, certain experimental models present heightened interference risks:
High Lactate Producers: Glycolytic cell lines (e.g., HCT116 colon carcinoma, LS174T) in nutrient-replete conditions generate substantial lactate, potentially masking this compound efficacy [3].
ABCB1-Overexpressing Models: Cell lines with intrinsic or acquired MDR1 expression (e.g., KB-V1, HCT-15-Pgp) may efflux this compound, requiring significantly higher concentrations for target engagement [5].
3D Culture Systems: Spheroid and organoid models often develop hypoxic, acidic cores where lactic acidosis can locally reduce this compound activity [3].
Serum-Starved Conditions: Acute nutrient deprivation may paradoxically reduce this compound sensitivity by activating compensatory survival pathways independent of Akt.
For combination studies, implement a comprehensive control strategy:
Single-Agent Controls: Always include all individual agents at the same concentrations used in combinations.
Sequential Dosing Controls: Test different treatment sequences (concurrent vs. sequential administration) to identify schedule-dependent effects.
Synergy Assessment Controls: Use the Bliss independence model or similar approaches to distinguish additive from synergistic effects.
Pathway Monitoring Controls: Include phospho-ERK and phospho-Akt measurements to verify dual pathway inhibition beyond what single agents achieve.
Toxicity Controls: Monitor apoptosis markers (caspase 3/7 activation) and cellular ATP levels to distinguish enhanced efficacy from simply increased toxicity [4].
Successfully troubleshooting this compound assay interference requires a systematic approach that addresses the compound's unique pharmacological characteristics and the specific experimental context. The most critical steps include pre-emptively testing for common interference mechanisms, implementing appropriate controls and validation experiments, and applying targeted solutions based on confirmed interference patterns. By understanding that lactic acidosis can induce metabolic bypass, ABCB1 efflux can reduce intracellular concentrations, and analytical methods require careful validation, researchers can significantly improve the reliability of their data.
The table below summarizes key characteristics of this compound from the search results.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Codename | GSK2141795 [2] [1] |
| Modality | Small Molecule [1] |
| Mechanism of Action | Potent, ATP-competitive, oral pan-AKT inhibitor (inhibits Akt1, Akt2, Akt3) [2] |
| Molecular Formula | C₁₈H₁₆Cl₂F₂N₄O₂ [1] |
| Molecular Weight | 429.25 g/mol [1] |
| Primary Target | RAC-gamma serine/threonine-protein kinase (AKT3) [1] |
| Chemical Name | N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide [1] |
| Solubility | 0.0351 mg/mL (predicted) [1] |
While full synthetic protocols are complex, here is an overview of key experimental findings and the general synthesis strategy.
This compound demonstrates nanomolar potency against AKT isoforms and cell lines [2].
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ | Notes |
|---|---|---|---|
| AKT1 E17K mutant | - | EC₅₀ = 0.2 nM | Similar potency to Afuresertib [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | IC₅₀ = 10 nM | Most sensitive hematologic cell line tested [2] |
| HEP3B | Hepatocellular Carcinoma | IC₅₀ = 154 nM | Most sensitive solid tumor cell line tested [2] |
A phase I clinical trial investigated this compound with the MEK inhibitor Trametinib [3] [4].
A 2025 drug discovery pipeline using patient-derived colorectal cancer (CRC) cultures identified a promising synergistic combination [5].
The following diagram illustrates the primary mechanism of this compound within the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer.
Based on general drug discovery principles and the specific information found on this compound, here are some anticipated FAQs.
| Question | Evidence-Based Guidance & Notes |
|---|---|
| What are the most common adverse effects in clinical trials? | In combination with Trametinib, diarrhea was the most common dose-limiting toxicity. Rash was also particularly difficult to tolerate. Other AEs consistent with monotherapy studies occurred at lower doses and with greater severity [3] [4]. |
| Why is there a lack of assay window in my kinase activity assay? | (General troubleshooting) The single most common reason for TR-FRET assay failure is an incorrect choice of emission filters. Ensure you use the exact filters recommended for your instrument. Also, verify instrument setup and reagent performance [6]. |
| Why am I observing differences in IC₅₀ values between labs? | (General troubleshooting) The primary reason is often differences in the stock solutions prepared by different labs (e.g., concentration accuracy, solvent, compound stability) [6]. |
| Does this compound show synergy with other agents? | Yes. Preclinical evidence in patient-derived colorectal cancer models shows promising synergy with the mTOR inhibitor Everolimus [5]. Conversely, the clinical combination with the MEK inhibitor Trametinib was poorly tolerated and showed minimal activity [3] [4]. |
| How is this compound administered in clinical trials? | It has been administered as an oral dosage form (e.g., tablet or capsule) in clinical trials. Specific formulation details (like coatings or fillers) that might affect dissolution and absorption are typically not publicly disclosed [3] [4] [1]. |
The search results do not contain specific details on techniques to enhance this compound's tumor penetration. Here are suggested paths to find this specialized information:
| Toxicity | Description & Severity | Clinical Impact |
|---|---|---|
| Diarrhea | Most common dose-limiting toxicity (DLT); frequently reported alongside rash [1]. | Poor tolerability prevented adequate drug delivery at doses predicted to have clinical activity [1] [2]. |
| Rash | Particularly difficult to tolerate; occurred alongside diarrhea as a key toxicity [1]. | Contributed to poor overall tolerability of the combination regimen. |
| General Adverse Events | 59% of patients experienced maximum Grade 3 severity; 6% experienced Grade 4 [1]. | Led to early termination of the Phase I trial due to futility and lack of therapeutic advantage [1]. |
For researchers investigating the mechanisms behind these toxicities, the following experimental approaches are relevant:
The primary DLT is diarrhea, especially when this compound is co-administered with the MEK inhibitor Trametinib. Rash was also a major contributing factor to the poor tolerability of this combination [1].
The combination was poorly tolerated at doses required for clinical efficacy. Adverse events, particularly diarrhea and rash, occurred at lower doses and with greater severity than expected from monotherapy studies. This poor tolerability prevented patients from receiving a therapeutically effective dose, leading to minimal clinical activity and early termination of the trial [1] [2].
The search results do not specify biomarkers for toxicity. However, translational research in related trials suggests investigating circulating tumor DNA (ctDNA) clearance as a potential early biomarker of response, which could help optimize dosing schedules [4]. Research into genetic factors influencing drug metabolism could also be relevant for understanding individual susceptibility to toxicity.
The diagram below illustrates the targeted signaling pathway and the experimental workflow for translating preclinical findings to clinical DLT identification, which helps contextualize the toxicity findings.
| Inhibitor (Other Names) | Class | Key Mechanism | Example Efficacy Findings & Context | Clinical Status (as of early 2020s) |
|---|---|---|---|---|
| Uprosertib (GSK2141795) | ATP-competitive (Pan-AKT) | Binds active kinase domain; inhibits all AKT isoforms [1]. | Resistance induced by lactic acidosis in colon cancer models; combination with OXPHOS/MCT inhibitors reversed resistance [1]. | Phase II trials [1]. |
| Capivasertib (AZD5363) | ATP-competitive (Pan-AKT) | Binds active kinase domain; inhibits all AKT isoforms [2]. | FDA-approved (Nov 2023) with fulvestrant for HR+ breast cancer; efficacy in AKT1 E17K mutant tumors [2] [3]. | Approved (specific indication) [3]. |
| Ipatasertib (GDC-0068) | ATP-competitive (Pan-AKT) | Binds active kinase domain; inhibits all AKT isoforms [3]. | Investigated in PI3K/AKT/PTEN-altered solid tumors (e.g., ovarian, endometrial) [3]. | Phase II/III trials [3]. |
| Miransertib (ARQ 092) | Allosteric | Binds PH domain, preventing membrane recruitment and activation [2]. | Preclinical and early clinical development for diseases with AKT pathway activation. | Early-stage trials [2]. |
| MK-2206 | Allosteric | Binds PH domain, preventing membrane recruitment and activation [2] [3]. | Tested as monotherapy in recurrent endometrial and ovarian cancer; limited efficacy [3]. | Phase II trials (completed) [3]. |
For researchers, understanding the specific contexts of efficacy and resistance is crucial.
This compound's Defined Resistance Mechanism: A key study highlights a unique metabolic resistance mechanism to this compound. In colon cancer cells (HCT116, LS174T), a lactic acidosis microenvironment conferred resistance, characterized by increased cell survival and reduced apoptosis despite effective AKT pathway inhibition [1].
Capivasertib's Clinical Success: Capivasertib represents the most significant clinical advancement for this drug class. Its approval was based on demonstrated efficacy in a specific patient population, underscoring the importance of biomarker-driven therapy [2] [3]. This validates AKT as a druggable target in a real-world setting.
Ipatasertib's Ongoing Investigation: Ipatasertib is being actively studied in numerous clinical trials, particularly in combination with other agents for solid tumors. Its development is focused on patients with tumors harboring alterations in the PI3K/AKT/PTEN pathway [3].
The following workflow details the methodology used to establish this compound resistance in the cited study [1].
To build a more complete comparative guide, you may want to investigate the following areas:
| Feature | Uprosertib (GSK2141795) | GSK690693 |
|---|---|---|
| Primary Target | Akt (Protein Kinase B) [1] [2] | Akt (Protein Kinase B) [3] |
| Inhibition Mechanism | ATP-competitive [1] [2] | ATP-competitive [3] [4] |
| Reported Isoform Selectivity (IC50) | Pan-Akt inhibitor: Akt1 (180 nM), Akt2 (328 nM), Akt3 (38 nM) [1] [5] | Pan-Akt inhibitor: Akt1 (2 nM), Akt2 (13 nM), Akt3 (9 nM) [3] |
| Key Off-Target Kinases | CDK7, ROCK1, ROCK2 [1] [5] | AGC kinase family (PKA, PKC), AMPK, PAK4/5/6 [3] |
| Reported Cellular Activity (Proliferation IC50) | 5-15 μM (in resistant NSCLC cell lines) [1] | 20-147 nM (in various sensitive cancer cell lines) [3] |
| In Vivo Efficacy (Sample Data) | 61% tumor growth inhibition in mice (BT474 xenografts) at 100 mg/kg, orally [1] | Increased event-free survival in pediatric solid tumor xenografts at 30 mg/kg [6] |
The differences in their reported IC50 values are significant. GSK690693 shows lower IC50 values (indicating higher potency) in biochemical cell-free assays [3]. In contrast, the values for This compound were determined in a different experimental setting, a cell lysate-based kinobead competition assay [1]. This crucial methodological difference means their potency should not be compared directly.
The search results cite several methods used to characterize these inhibitors. Here are details on two key assays:
1. Kinase Binding Assay (for this compound) [1]
2. In Vitro Kinase Assay (for GSK690693) [3]
When deciding between these inhibitors for a project, consider these practical aspects:
Research on Sorafenib, a tyrosine kinase inhibitor, offers a robust, real-world example of how a gene expression signature for drug response is identified and validated [1]. The methodology can be adapted for Uprosertib.
The table below summarizes the key experimental findings from the Sorafenib study:
| Experimental Set | Profiling Technology | Patient Response (PR+SD / PD) | Classifier Performance (AUC) |
|---|---|---|---|
| Discovery Set (22 patients) | Illumina Microarrays | 12 / 10 | 0.89 |
| Validation Set 1 (13 patients) | RNA Sequencing | 3 / 10 | 0.97 |
| Validation Set 2 (12 patients) | qRT-PCR | 7 / 5 | 0.83 |
The core of the signature was an 8-gene set based on Sorafenib's known molecular targets, including genes like RAF1, BRAF, RET, FLT1, FGFR1, KIT, PDGFRB, and others [1]. The high AUC values across multiple validation sets demonstrate that expression levels of a drug's target genes can be a powerful predictor of treatment efficacy.
The Sorafenib study provides a clear, actionable protocol for developing a response signature [1]. The following diagram maps out this workflow:
The key methodological steps are:
While target-based gene signatures are powerful, the field is exploring other sophisticated approaches you might consider for this compound:
| Regimen | Patient Population | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|
| Trametinib (MEKi) Monotherapy (Part I) | mTNBC, previously treated (n=37) | 5.4% (2/37) [1] [2] | 21.6% (8/37) [1] [2] | 7.7 weeks [1] [2] |
| Trametinib + Uprosertib Combination (Part II) | Patients progressing on Part I (n=19) | 15.8% (3/19) [1] [2] | 31.6% (6/19) [1] [2] | 7.8 weeks [1] [2] |
Trial Design notes: This was a two-part, single-arm study. All patients first received trametinib monotherapy. Upon disease progression, eligible patients transitioned to the combination of trametinib (at a reduced dose of 1.5 mg) and this compound (50 mg) [1] [2].
For research reproducibility, here are the detailed methodologies and significant translational findings from the cited study.
The following diagram illustrates the therapeutic target of this compound within the PI3K/AKT/mTOR signaling pathway, a crucial cascade often dysregulated in cancer.
This compound is a selective, ATP-competitive, and orally bioavailable AKT inhibitor [3]. It targets and inhibits all three AKT isoforms (1, 2, and 3), which are key nodes in the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and promotes tumor cell survival and growth [4] [3].
This compound (GSK2141795) is a potent, selective pan-AKT inhibitor with half-maximal inhibitory concentration (IC50) values of 180 nM for Akt1, 328 nM for Akt2, and 38 nM for Akt3 [1]. The table below summarizes key findings on its sensitivity from recent studies.
| Cancer Type | Cell Line / Model | Key Finding / Sensitivity | Experimental Context / Combined Agent |
|---|---|---|---|
| Colorectal Cancer (CRC) | HCT116, LS174T | Induced dose-dependent cytotoxicity and apoptosis [2]. | Monotherapy in vitro. |
| Colorectal Cancer (CRC) | Patient-derived primary cultures | Demonstrated promising synergy with Everolimus (mTOR inhibitor) [3]. | Combination therapy at clinically relevant concentrations. |
| Colorectal Cancer (CRC) | RKO, SW48, HT29, Caco-2 | Overcame cetuximab resistance by inhibiting the PI3K/AKT pathway (in studies using this compound as a tool compound) [4]. | Used to investigate resistance mechanisms. |
| Breast Cancer | MCF-7, T47D | Not directly tested, but NF1 loss (linked to resistance) activates PI3K/AKT pathway, suggesting potential sensitivity [5]. | Preclinical models of CDK4/6 inhibitor resistance. |
| Gastric Cancer | MKN45 xenograft | Significantly inhibited tumor growth in vivo (27% inhibition at 10 mg/kg/day) [1]. | Monotherapy in vivo. |
Here are the methodologies used in key studies to evaluate this compound's effects.
This protocol is used to determine the direct cell-killing effect of this compound [2].
This approach uses more clinically relevant models to test drug combinations [3].
This protocol uses this compound as a tool to investigate mechanisms of resistance to other targeted therapies [4].
The following diagram illustrates the logical workflow for testing this compound's efficacy, from single-agent screening to investigating resistance, as described in these protocols.
Understanding the pathways this compound targets is key to interpreting sensitivity data.
This compound directly inhibits AKT (Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway [4]. This pathway is crucial for cell survival, proliferation, and metabolism, and is frequently hyperactive in cancers. The diagram below shows the pathway and this compound's role.
The data indicates that this compound's efficacy is highly context-dependent. Future research should focus on:
DREEP (Drug Response Estimation from single-cell Expression Profiles) is a computational tool designed to predict the sensitivity of individual cancer cells to various drugs by leveraging single-cell RNA sequencing (scRNA-seq) data [1] [2]. Its primary goal is to tackle the challenge of intra-tumour heterogeneity (ITH), where different cell sub-populations within the same tumor can respond differently to treatments, often leading to drug resistance [1] [2].
The method is classified as a biomarker or signature-based approach [3]. It uses pre-defined drug sensitivity signatures derived from large-scale bulk pharmacogenomic screens, avoiding the need for complex model training on single-cell data [1] [3].
The following diagram illustrates the multi-step process DREEP uses to predict drug response from raw single-cell data.
Key Experimental Protocols:
The table below summarizes how DREEP compares to other classes of computational drug response prediction methods.
| Feature | DREEP | Deep Learning Methods (e.g., scDEAL, SCAD) | Other Signature-Based Methods (e.g., beyondcell) |
|---|---|---|---|
| Core Approach | Biomarker signature & enrichment analysis [3] | Neural networks for data integration & prediction [3] | Differential expression signatures & "signature reversion" [3] |
| Training Data | Pre-computed signatures from bulk screens; no training on single-cell data required [1] [3] | Requires training on bulk data with transfer learning to single-cell data [3] | Pre-computed signatures from bulk screens and drug perturbation data [3] |
| Key Advantage | Simplicity, no parameter tuning, direct application to scRNA-seq data [1] [2] | Potential to model complex, non-linear relationships [3] | Can leverage both sensitivity and drug perturbation profiles [3] |
| Potential Limitation | Relies on quality of bulk-derived signatures | Complex training, computationally intensive, can be less accessible [1] [3] | Different algorithmic foundation, making direct performance comparison non-trivial [3] |
| Number of Drugs | ~2000 [1] | Varies; often requires model retraining per drug | Varies by method and database used |
Key Performance Takeaways: